Melamine acetate
Description
Structure
2D Structure
Properties
CAS No. |
51674-15-8 |
|---|---|
Molecular Formula |
C5H10N6O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
acetic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C2H4O2/c4-1-7-2(5)9-3(6)8-1;1-2(3)4/h(H6,4,5,6,7,8,9);1H3,(H,3,4) |
InChI Key |
RHNMFWJPEQPWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics of Melamine Acetate
Advanced Synthetic Routes for Melamine (B1676169) Acetate (B1210297) Derivatives
Aqueous Phase Crystallization Techniques for Melamine Acetate
Aqueous phase crystallization is a common method for producing this compound. The process typically involves dissolving melamine and acetic acid in water at an elevated temperature, followed by cooling to induce crystallization. ugm.ac.idresearchgate.net Initially, a suspension of melamine in water appears white, but upon heating to the boiling point (100°C), it becomes a clear, transparent solution, indicating the complete dissolution of melamine and its conversion to this compound. ugm.ac.id Cooling this solution, for instance to room temperature, reduces the solubility of this compound, leading to the formation of solid crystals. ugm.ac.id
The efficiency of this process can be influenced by the cooling temperature. For example, cooling the mixture to a lower temperature, such as 5°C, can increase the crystal yield due to the decreased solubility of this compound at lower temperatures. ugm.ac.id However, a significant portion of the product may remain dissolved in the mother liquor, necessitating energy-intensive evaporation for recovery, which highlights a key challenge in optimizing this technique. ugm.ac.idresearchgate.net
Optimization of Batch Processes for Enhanced this compound Yield
Standard batch processes for this compound synthesis have been shown to have low productivity. ugm.ac.idresearchgate.net For instance, a process starting with 1 kg of water and 75 g of a stoichiometric mix of melamine and acetic acid yielded only about 25 g of solid this compound crystals, with the rest remaining in the solution. ugm.ac.idresearchgate.net This represents a batch productivity of only 2.3%. ugm.ac.id
To enhance the yield, a modified batch process has been developed. This improved method involves the successive addition of melamine and acetic acid to the batch until the solution reaches its saturation point at the reaction temperature. ugm.ac.idresearchgate.net This approach has been shown to significantly increase the amount of reactants used, from 75 g to 165 g, leading to a substantial rise in the dry crystal yield to between 117 g and 132 g. ugm.ac.idresearchgate.net Furthermore, recycling the mother liquor from a previous batch to the next can drastically reduce water consumption by as much as 92%, making the process more efficient and eliminating the need for energy-intensive recovery of the dissolved this compound. ugm.ac.idresearchgate.net
Table 1: Comparison of Original and Optimized Batch Processes for this compound Synthesis
| Parameter | Original Batch Process | Optimized Batch Process |
|---|---|---|
| Initial Reactants (Melamine & Acetic Acid) | 75 g | 165 g |
| Water Usage | 1000 g | 8% of original requirement (with mother liquor recycling) |
| Dry Crystal Yield | ~25 g | 117 - 132 g |
| Batch Productivity | 2.3% | Significantly Higher |
This table summarizes the improvements in yield and resource efficiency achieved through the optimization of the batch synthesis process for this compound. ugm.ac.idresearchgate.net
Continuous Flow Synthesis Approaches for this compound Production
While specific research on continuous flow synthesis exclusively for this compound is not extensively detailed in the provided results, the principles of continuous flow chemistry offer potential advantages over batch processes. rsc.org Continuous flow systems can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, which are beneficial for industrial-scale production. rsc.org The development of continuous processes for related compounds, such as melamine-formaldehyde resins, suggests the feasibility of applying this technology to this compound synthesis. google.comacs.org Such an approach could potentially overcome the limitations of batch crystallization, such as low productivity and the need for large solvent volumes.
Influence of Precursors and Reaction Medium on this compound Formation
The choice of precursors and the reaction medium significantly impacts the formation of melamine-based compounds. For this compound, the primary precursors are melamine and acetic acid. ugm.ac.id The solubility of melamine in the reaction medium, typically water, is a critical factor. ugm.ac.id The use of acetic acid not only acts as a reactant but also influences the pH of the medium, which is crucial for the protonation of melamine and subsequent salt formation. sbmu.ac.irresearchgate.net The reaction is generally conducted in an aqueous medium at elevated temperatures to ensure the complete dissolution of melamine. ugm.ac.id The concentration of the reactants in the solution directly affects the crystallization process and the final yield. ugm.ac.id Studies on related melamine compounds have shown that modifying precursors, for instance by pre-treating melamine with acetic acid, can alter the physicochemical properties of the final product. researchgate.net
Mechanistic Investigations of this compound Formation
Understanding the underlying mechanism of this compound formation is essential for controlling the reaction and optimizing the synthesis process. The key step in this reaction is the acid-base interaction between melamine and acetic acid.
Protonation and Salt Formation Dynamics of Melamine with Acetic Acid
Melamine is a basic compound that can accept protons in an acidic environment. researchgate.net In an aqueous solution containing acetic acid, the melamine molecule undergoes protonation. researchgate.net Acetic acid donates a proton (H+) to one of the nitrogen atoms in the triazine ring of the melamine molecule, forming a melaminium cation (C₃H₇N₆⁺). iucr.org This cation then forms an ionic bond with the acetate anion (CH₃COO⁻) from the deprotonated acetic acid, resulting in the formation of this compound salt. iucr.org
The extent of protonation is dependent on the pH of the solution. researchgate.net In acidic conditions, the protonated species of melamine are predominant. researchgate.net The formation of the salt increases the solubility of melamine in water compared to its neutral form. ugm.ac.idresearchgate.net This dynamic equilibrium between the neutral melamine, its protonated form, and the acetate ions is central to the crystallization process. As the solution cools, the equilibrium shifts, leading to the precipitation of the less soluble this compound salt. The interaction between the melaminium cation and the acetate anion is stabilized by hydrogen bonds. iucr.org
Equilibrium Studies in Aqueous Systems for this compound Synthesis
The synthesis of this compound in an aqueous medium is governed by an acid-base equilibrium reaction between melamine, a weak base, and acetic acid, a weak acid. The reaction proceeds as follows:
C₃H₆N₆ (Melamine) + CH₃COOH (Acetic Acid) ⇌ C₃H₆N₆·CH₃COOH (this compound)
This equilibrium is established in the aqueous phase. ugm.ac.id A significant challenge in this synthesis is the low solubility of melamine in water. ugm.ac.id However, as the dissolved melamine is consumed in the reaction to form the more soluble this compound salt, the solution's capacity to dissolve more melamine increases. This principle allows for the gradual feeding of reactants to drive the synthesis process. researchgate.net
Experimental studies have focused on optimizing the yield of this compound by manipulating this equilibrium and the physical constraints of the system. In a typical laboratory-scale batch process, melamine and a stoichiometric amount of acetic acid are added to water. The mixture, initially a white suspension, is heated to its boiling point (approximately 100°C) with stirring. ugm.ac.id The formation of a clear, transparent solution indicates that the solid melamine has dissolved and been fully converted to this compound. ugm.ac.id
Initial methodologies for this process demonstrated low productivity. For instance, a batch process starting with 1000 g of water, 50 g of melamine, and 25 g of acetic acid yielded only about 25 g of solid this compound crystals upon cooling and filtration. ugm.ac.id A substantial amount of the product remained dissolved in the mother liquor, requiring an energy-intensive evaporation step for recovery. ugm.ac.id
To improve efficiency, a modified process was developed involving the successive addition of reactants and the recycling of the mother liquor. This approach leverages the equilibrium dynamics by continuously consuming the dissolved melamine, thereby allowing more to dissolve until the solution becomes saturated with the this compound product. In an improved experimental setup, the total amount of melamine and acetic acid fed to the reactor was increased from 75 g (total) to 165 g, which significantly raised the yield of crystalline product. ugm.ac.idresearchgate.net Furthermore, recycling the mother liquor for the subsequent batch drastically reduced the required amount of fresh water. ugm.ac.id This enhanced method increased batch productivity from approximately 2.3% to over 10% and enabled the recovery of nearly all raw materials. ugm.ac.id
The table below summarizes the findings from an improved batch production process for this compound, demonstrating the increased yield and efficiency.
Kinetic Parameters and Reaction Rate Determinations in this compound Synthesis
Detailed studies on the kinetic parameters for the synthesis of this compound, such as reaction order, rate constants, and activation energy, are not extensively documented in the reviewed scientific literature. The formation of this compound is a rapid acid-base neutralization reaction between a weak base (melamine) and a weak acid (acetic acid).
Comprehensive Spectroscopic and Structural Elucidation of Melamine Acetate
Vibrational Spectroscopy Applications for Melamine (B1676169) Acetate (B1210297)
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in melamine acetate and confirming its formation. The FT-IR spectrum of this compound shows distinct features that differentiate it from pure melamine. ugm.ac.id
While the spectra of both compounds are dominated by the vibrations of the triazine ring and its amine substituents in the 1700–4000 cm⁻¹ region, subtle but significant differences emerge upon salt formation. ugm.ac.id The most telling evidence of this compound formation is the appearance of a new, albeit small, absorption peak between 1720–1730 cm⁻¹, which is attributed to the carbonyl (C=O) bond of the acetate counter-ion. ugm.ac.id This peak is absent in the spectrum of pure melamine.
Furthermore, the region from 800 to 1700 cm⁻¹ in the this compound spectrum is more complex than that of melamine. This complexity arises from the presence of C-H (1250–1450 cm⁻¹) and C-O (1050–1200 cm⁻¹) bonds from the acetate moiety, which can overlap with melamine's own vibrations. ugm.ac.id The fingerprint region, particularly between 500 and 800 cm⁻¹, exhibits a unique pattern for this compound, allowing for its clear differentiation from the melamine precursor. ugm.ac.id
The characteristic vibrations of the triazine core, such as C=N and C-N stretching, are observed in the 1200-1600 cm⁻¹ range. semanticscholar.org A sharp, intense peak around 800 cm⁻¹ corresponds to the out-of-plane bending of the triazine ring, a signature feature for s-triazine derivatives. semanticscholar.orgwm.edu The N-H stretching vibrations of the amino groups typically appear as a series of bands in the 3100-3500 cm⁻¹ range. wm.edu
| Wavenumber (cm⁻¹) | Vibrational Assignment | Compound | Source(s) |
| 3100 - 3500 | N-H Stretching | Melamine, this compound | wm.edu |
| 1720 - 1730 | C=O Stretching | This compound | ugm.ac.id |
| 1570 - 1634 | C=N-C Stretching (Aromatic Conjugation) | Melamine, this compound | semanticscholar.org |
| 1250 - 1450 | C-H Bending / C-N Stretching | Melamine, this compound | ugm.ac.idsemanticscholar.org |
| 1050 - 1200 | C-O Stretching | This compound | ugm.ac.id |
| ~800 | Triazine Ring Out-of-Plane Bending | Melamine, this compound | ugm.ac.idsemanticscholar.orgwm.edu |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for the structural elucidation of this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for probing the triazine ring structure.
A key diagnostic peak in the Raman spectrum of melamine is the intense signal corresponding to the "ring-breathing II" mode, which involves the in-plane deformation of the triazine ring. semanticscholar.orgplos.org This peak is typically observed around 701-707 cm⁻¹. semanticscholar.orgplos.org Upon protonation of the triazine ring to form a melaminium salt, such as this compound, this ring breathing vibration is expected to shift to a higher wavenumber. researchgate.net This shift is attributed to the increased rigidity of the ring system resulting from protonation and the formation of strong hydrogen-bonding interactions with the acetate counter-ion. researchgate.net
Another characteristic Raman band is the ring-sextant-out-of-plane bending vibration, which further confirms the triazine structure. researchgate.net Analysis of related melaminium salts by Raman spectroscopy has been crucial in understanding the hydrogen bonding networks and structural changes that occur upon salt formation. acs.org
| Raman Shift (cm⁻¹) | Vibrational Assignment | Significance | Source(s) |
| ~701 - 707 | Ring-Breathing II Mode | Characteristic of the triazine ring. Shifts to higher frequency upon protonation. | semanticscholar.orgplos.org |
| Not specified | Ring-Sextant-Out-of-Plane Bending | Confirms the s-triazine structure. | researchgate.net |
Fourier Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound
NMR spectroscopy is an unparalleled tool for providing detailed atomic-level information about the structure and dynamics of molecules in both solid and solution states.
Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is a vital technique for the structural confirmation of this compound in its solid, polycrystalline, or amorphous form. This method provides information about the local chemical environment of each carbon atom in the molecule. nih.gov
In the ¹³C CP/MAS spectrum of this compound, distinct signals would be expected for the carbon atoms of the triazine ring and the acetate ion. The triazine ring carbons would typically resonate in a specific region of the spectrum, and their chemical shift would be sensitive to the intermolecular packing and hydrogen bonding environment. nih.gov Similarly, separate resonances would be observed for the carbonyl (C=O) and methyl (CH₃) carbons of the acetate counter-ion.
By analyzing the chemical shifts, it is possible to confirm the presence of both the melamine and acetate components in the correct stoichiometry. Furthermore, ssNMR can be used to investigate the polymorphism of this compound, as different crystalline forms would exhibit distinct NMR spectra due to differences in their crystal lattice environments. The technique has been successfully applied to study the curing of melamine-based resins, demonstrating its power in correlating the local chemical structure, such as the nature of bridges between monomers, with the material's properties. nih.gov
Solution-state NMR provides insights into the structure and behavior of this compound when dissolved in a solvent. ¹H NMR is particularly useful for this purpose. However, the choice of solvent is critical. In aqueous solutions (D₂O), the proton signals of the primary amine (-NH₂) groups on the melamine moiety are often not observed due to rapid chemical exchange with solvent protons. acs.orgnih.gov
This phenomenon itself is a subject for molecular dynamics studies. By varying temperature or pH and observing the broadening or sharpening of the amine proton signals, the kinetics of this proton exchange can be quantified.
To obtain a clear structural picture, a non-aqueous, aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred. In DMSO-d₆, the proton exchange is slowed considerably, allowing for the observation of the amine protons as a distinct singlet. nih.gov A study on melamine detection identified this singlet at approximately 5.93 ppm. nih.gov The ¹H NMR spectrum in DMSO-d₆ would also show a singlet for the methyl protons of the acetate ion. The integration of these signals would confirm the 1:1 molar ratio of the two components. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could further be employed to study through-space interactions, providing evidence for ion pairing and the specific spatial arrangement of the melamine and acetate ions in solution.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) in DMSO-d₆ | Notes | Source(s) |
| ¹H | Melamine -NH₂ | ~5.93 | Signal may be broad or absent in protic solvents due to rapid exchange. | nih.gov |
| ¹H | Acetate -CH₃ | ~1.9 | Expected chemical shift for acetate methyl protons. | |
| ¹³C | Triazine Ring C | ~165-170 | Approximate range for s-triazine carbons. | nih.gov |
| ¹³C | Acetate C=O | ~170-175 | Expected range for a carboxylate carbon. | |
| ¹³C | Acetate -CH₃ | ~20-25 | Expected range for an acetate methyl carbon. |
Solid-State NMR for Structural Confirmation
X-ray Diffraction (XRD) Techniques for Crystalline and Amorphous this compound Structures
X-ray diffraction (XRD) is the definitive method for analyzing the long-range order in solid materials. It is used to distinguish between crystalline and amorphous forms of this compound and to determine the precise three-dimensional arrangement of atoms in its crystal lattice.
If single crystals of this compound can be grown, Single-Crystal X-ray Diffraction (SCXRD) can provide an exact solution of the crystal structure, including precise bond lengths, bond angles, and details of the intermolecular hydrogen bonding network between the protonated melaminium cation and the acetate anion.
For polycrystalline powders, Powder X-ray Diffraction (PXRD) is employed. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase of this compound. wm.edu The presence of sharp, well-defined peaks indicates a high degree of crystallinity, whereas a broad, featureless halo is characteristic of an amorphous solid. rsc.org PXRD is essential for phase identification, quality control, and assessing the degree of crystallinity in a bulk sample. Studies on materials derived from melamine and its acetate form have utilized XRD to confirm the crystal structure and identify characteristic diffraction planes. semanticscholar.org
Single Crystal X-ray Diffraction for Atomic Arrangement
The crystal structure of melaminium acetate, specifically a solvate with acetic acid, has been determined. In this structure, the melaminium cation is singly protonated. The bond distances within the six-membered ring of the melaminium cation range from 1.322 (2) to 1.368 (2) Å, and the bond angles vary from 115.76 (15)° to 119.08 (14)° for C-N-C and 121.44 (15)° to 125.42 (15)° for N-C-N. nih.gov These values are comparable to those observed in other singly protonated melaminium salts. nih.gov
The formation of co-crystals involving melamine and various carboxylic acids, including acetic acid, is a subject of interest. opensciencepublications.com In a study involving the reaction of melamine with cyanoacetic acid in an aqueous solution, a melaminium cyanoacetate (B8463686) monohydrate crystal was formed. nih.gov The asymmetric unit of this compound consists of a melaminium cation, a cyanoacetate anion, and a water molecule, all interconnected through N—H⋯O and O—H⋯O hydrogen bonds, which create an eight-membered ring. nih.govresearchgate.netiucr.org The melaminium cations are further linked by pairs of N—H⋯N hydrogen bonds, forming tape-like structures. nih.govresearchgate.netiucr.org These tapes then develop a three-dimensional network through various hydrogen bonds involving the cations, anions, and water molecules. nih.govresearchgate.net
The experimental details for single crystal X-ray diffraction analysis typically involve mounting a suitable crystal on a diffractometer and collecting intensity data using a specific radiation source, such as Mo-Kα. opensciencepublications.com The structure is then solved and refined using specialized software packages. opensciencepublications.com
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is an essential technique for characterizing the crystalline nature of bulk materials. It provides information on the phase purity and crystal structure of a polycrystalline sample.
In the study of a novel Ce(III)/melamine coordination polymer (CMCP), PXRD was used to confirm its crystalline nature. nih.gov The PXRD pattern of the synthesized CMCP showed strong and narrow peaks, indicating good crystallinity, and was distinctly different from the pattern of pure melamine, confirming the formation of a new crystalline phase. nih.gov For instance, the diffraction peaks for melamine were observed at 2θ values of 22.37°, 22.51°, 26.89°, 27.55°, 29.25°, 30.31°, and 38.75°, while the CMCP exhibited peaks at 7.27°, 15.98°, 17.53°, 25.28°, 26.23°, and 27.23°. nih.gov
Similarly, in the synthesis of copper (I) and (II) complexes with melamine, PXRD was employed to characterize the products, all of which showed sharp line diffractograms indicative of good crystallinity. wm.edu The technique has also been used to study the structure of melamine formaldehyde (B43269) resin/poly(vinyl alcohol) (MF/PVA) composites, where single crystals found in a 90/10 composite were identified as monoclinic. ciac.jl.cn Furthermore, PXRD analysis of a palladium nanoparticle catalyst supported on a melamine-based polymer confirmed the stability of the crystalline structure of the nanoparticles after multiple uses. rsc.org
The experimental setup for PXRD typically involves irradiating a powdered sample with monochromatic X-rays and recording the scattered intensity as a function of the scattering angle (2θ). nih.govmdpi.com
Mass Spectrometry for Molecular Identification and Purity Assessment of this compound
Mass spectrometry is a versatile analytical technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for molecular identification, purity assessment, and quantitative analysis of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly suitable for the analysis of polar and thermally labile molecules like melamine. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be analyzed by the mass spectrometer.
ESI-MS, often coupled with tandem mass spectrometry (MS/MS), is widely used for the detection and quantification of melamine in various matrices. nih.govusda.gov In positive ion mode, melamine is typically detected as a protonated molecule [M+H]⁺. For melamine, this corresponds to a mass-to-charge ratio (m/z) of 127. nih.govsciex.com The fragmentation of this precursor ion in MS/MS analysis produces characteristic product ions, such as those at m/z 85 and 68, which are used for confirmation and quantification. nih.govsciex.com
A study on the direct analysis of melamine in powdered milk using ESI-MS/MS demonstrated a method that involved the precipitation of melamine with trichloroacetic acid and extraction with ethyl acetate. nih.gov This pretreatment was found to suppress interference from the milk matrix. nih.gov The resulting precipitate was characterized as melaminium bis(trichloroacetate) dihydrate. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. For the analysis of melamine, which is not inherently volatile, a derivatization step is typically required to convert it into a more volatile form.
The most common derivatization method for melamine analysis by GC-MS is silylation, where the active hydrogen atoms in the melamine molecule are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comalfachemic.com This is often achieved by reacting the sample with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst such as trimethylchlorosilane (TMCS). labunlimited.com The resulting trimethylsilyl derivative of melamine is then amenable to GC separation and MS detection. sigmaaldrich.comlabunlimited.com
The US Food and Drug Administration (FDA) has a screening method for melamine and related compounds that involves extraction, derivatization to form TMS derivatives, and subsequent analysis by GC-MS. sigmaaldrich.com The mass spectrometer can be operated in either full-scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized melamine. sigmaaldrich.comlabunlimited.com GC-MS has been successfully applied to the analysis of melamine in various food products, including milk powder, toffee, and biscuits. nih.gov
| Parameter | Value | Reference |
| Derivatization Reagent | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | labunlimited.com |
| Incubation | 70 °C for 30-45 minutes | sigmaaldrich.comlabunlimited.com |
| MS Mode | Full-scan (m/z 50-450 amu) or Selected Ion Monitoring (SIM) | sigmaaldrich.comlabunlimited.com |
| Quantitative Ion (SIM) | m/z 327 | labunlimited.com |
| Other Monitored Ions (SIM) | m/z 342, 171, 99 | labunlimited.com |
| Detection Limit | 1 µg/kg | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of melamine due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. labx.comlcms.cz This technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.
For melamine analysis, hydrophilic interaction liquid chromatography (HILIC) is often employed. nih.govsciex.comcapes.gov.br HILIC columns are effective at retaining and separating polar compounds like melamine. nih.govsciex.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate. sciex.comcapes.gov.brjeom.org
Detection is usually performed using an electrospray ionization (ESI) source in positive ion mode, followed by multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. nih.govsciex.comjeom.org In MRM mode, specific precursor-to-product ion transitions are monitored, which provides a high degree of selectivity and sensitivity. For melamine, the transition from the protonated molecule (m/z 127) to specific fragment ions (e.g., m/z 85 and 68) is commonly used for quantification and confirmation. nih.govsciex.com LC-MS/MS methods have been developed for the determination of melamine in a wide range of samples, including pet food, urine, and royal jelly. sciex.comcapes.gov.brjeom.org
| Parameter | Value | Reference |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.govsciex.comcapes.gov.br |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer | sciex.comcapes.gov.brjeom.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govsciex.comcapes.gov.br |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govsciex.comjeom.org |
| Precursor Ion (Q1) | m/z 127 | nih.govsciex.com |
| Product Ions (Q3) | m/z 85, 68 | nih.govsciex.com |
| Limit of Quantification | As low as 1 µg/kg | sciex.com |
Thermal Analysis Techniques for this compound Stability and Transitions
Thermal analysis techniques are crucial for understanding the thermal stability, decomposition behavior, and phase transitions of this compound. The primary methods used are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information about decomposition temperatures and the amount of residual char. Studies on blends of melamine-formaldehyde (MF) resin and polyvinyl acetate (PVAc) have utilized TGA to investigate their thermal stability. adhesion.krtandfonline.com For instance, in intumescent coatings containing melamine, TGA helps to analyze the mechanism of fire retardancy by observing weight loss at different temperature stages. ntu.edu.tw A study on ethylene (B1197577) vinyl acetate (EVA) composites showed that the addition of melamine cyanurate improved thermal stability by delaying the thermal decomposition temperature. nih.gov
Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine transition temperatures such as melting, crystallization, and glass transitions. In the analysis of MF resin and PVAc blends, DSC revealed a single cure peak temperature, indicating miscibility between the two components. adhesion.krtandfonline.com For microcapsules containing a phase change material within a melamine-formaldehyde shell, DSC was used to determine the melting and crystallization temperatures of the encapsulated material. nih.gov
| Technique | Information Obtained | Application Example | Reference |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures, residual mass | Investigating the thermal decomposition of EVA composites with melamine cyanurate. nih.gov | adhesion.krtandfonline.comntu.edu.twnih.govnih.govpk.edu.plmarquette.edu |
| Differential Scanning Calorimetry (DSC) | Transition temperatures (melting, crystallization, glass transition), heat of fusion | Determining the miscibility of melamine-formaldehyde and polyvinyl acetate blends by observing a single cure temperature. adhesion.krtandfonline.com | adhesion.krtandfonline.comntu.edu.twnih.govpk.edu.pl |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition characteristics of materials. In the context of this compound, TGA reveals specific thermal events and mass loss patterns under controlled heating.
Studies involving the thermal condensation of this compound to form graphitic carbon nitride (g-C₃N₄) show that the primary decomposition process occurs in a distinct temperature range. The condensation and deamination of this compound take place between 300°C and 370°C. semanticscholar.org This process is marked by an endothermic peak with a maximum at 330°C and is accompanied by a significant mass loss of approximately 70%. semanticscholar.org In contrast, pure melamine exhibits a similar decomposition profile but with a slightly higher endothermic maximum at 340°C and a lower mass loss of 65%. semanticscholar.org
It is important to note that this compound can begin to decompose at much lower temperatures under prolonged heating. Experiments have shown that oven drying at 75°C for extended periods, such as 72 hours, can cause decomposition. ugm.ac.id This is evidenced by a strong odor of acetic acid and a physical change in the material from hard crystals to a powder resembling melamine. ugm.ac.id
Table 1: TGA Data for this compound and Related Compounds
| Sample | Decomposition Range (°C) | Peak Temperature (°C) | Mass Loss (%) |
|---|---|---|---|
| This compound | 300-370 semanticscholar.org | 330 semanticscholar.org | 70 semanticscholar.org |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material, such as melting and crystallization, as a function of temperature. For melamine and its derivatives, DSC provides insights into their thermal behavior and miscibility in blends.
DSC analysis of pure melamine shows a melting point of 350°C, followed by decomposition over a range of 100°C (350°C to 450°C). scidoc.org When this compound is analyzed using differential thermal analysis (a technique related to DSC), it displays a significant endothermic effect with a maximum at 330°C, corresponding to its condensation and deamination. semanticscholar.org
In studies of blends, such as those combining melamine-formaldehyde (MF) resin with poly(vinyl acetate) (PVAc), DSC is used to determine miscibility. tandfonline.com The presence of a single cure temperature (Tg) across various compositions of MF resin/PVAc blends indicates that the two components are completely miscible in the amorphous state. tandfonline.com This miscibility is attributed to the formation of hydrogen bonds between the amine groups of the MF resin and the carbonyl groups of the PVAc. tandfonline.com The thermal characteristics of such hybrid resins are often investigated by heating samples from 30°C to 300°C at a controlled rate. ntu.edu.tw
Pressure Differential Scanning Calorimetry (PDSC) has also been utilized to characterize the reactivity of decorative papers treated with aqueous melamine solutions. tappi.org This technique helps in understanding the interactions between the paper's inherent chemistries and the melamine resin during the curing process, with thermal scans typically run from ambient temperature up to 230°C. tappi.org
Table 2: DSC Thermal Events for Melamine and this compound
| Compound | Thermal Event | Temperature (°C) | Reference |
|---|---|---|---|
| Melamine | Melting Point | 350 | scidoc.org |
| Melamine | Decomposition Range | 350-450 | scidoc.org |
Electron Microscopy for Morphological and Nanoscale Characterization of this compound Materials
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. In the study of this compound and related materials, SEM reveals details about crystal structure, surface texture, and the morphology of composite structures.
SEM images of pure melamine show distinct crystalline structures. researchgate.net When this compound is used as a precursor to synthesize graphitic carbon nitride (g-C₃N₄-acetate), the resulting material exhibits a different morphology compared to g-C₃N₄ synthesized from pure melamine. semanticscholar.org The g-C₃N₄-acetate sample shows a surface with fewer particle agglomerations compared to the sample derived from pure melamine. semanticscholar.org
In the context of composite materials, SEM is used to characterize the dispersion of additives and the structure of resulting formations, such as char layers after combustion. For example, in flame-retardant coatings containing melamine, SEM images of the residual char can reveal either a non-ideal structure with many holes and channels or a more desirable compact and homogenous char layer that provides better heat insulation. ntu.edu.tw Similarly, in melamine-imprinted polymers on cellulose (B213188) acetate membranes, SEM is used to characterize the surface of the polymeric membrane. nih.gov The technique has also been applied to study self-assembled complexes of melamine and alloxan, providing information on their structure. scidoc.org
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials, making it ideal for nanoscale characterization.
In the study of nanomaterials involving melamine, TEM is essential for visualizing the fine details of their structure. For instance, when melamine is intercalated into g-C₃N₄ to form covalent organic framework (COF) nanosheets, TEM images show that the insertion of melamine reduces the curling of the g-C₃N₄ sheets, making them flatter. aip.org This morphological change, observable at the nanoscale, indicates that melamine has been successfully inserted between the g-C₃N₄ layers and weakens the interactions between them. aip.org
Sample preparation for TEM often involves the use of negative stains to enhance contrast, with uranyl acetate being a common choice for initial screening. ncsu.edu For certain applications, embedding the sample in a melamine resin has been shown to be an effective preparation technique, as it can reduce contamination during subsequent staining procedures. ncsu.edunih.gov
Surface Analysis Techniques for this compound Systems (e.g., X-ray Photoelectron Spectroscopy - XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
For melamine-containing compounds, XPS is particularly useful for analyzing the chemical environments of nitrogen and carbon. The high-resolution N 1s spectrum of melamine-based structures, such as melamine cyanurate, can be deconvoluted to show multiple peaks, indicating different chemical states of nitrogen. researchgate.net Typically, these peaks can be assigned to the amine groups (-NH₂) and the triazine ring (C=N-C) structure of melamine. researchgate.net For instance, in one study, peaks for melamine cyanurate were identified at binding energies of 398.77 eV and 399.28 eV, corresponding to the C=N-C and -NH₂ groups, respectively. researchgate.net
Similarly, analysis of pristine melamine sponge by XPS reveals characteristic peaks in the N 1s, C 1s, and O 1s regions. researchgate.net Detailed studies focusing on the XPS spectra of melamine itself have been conducted to accurately assign peaks, which is crucial for understanding its role in the formation of other materials like graphitic carbon nitride. acs.org While direct XPS data for this compound is not extensively detailed in the provided context, analysis would be expected to show the characteristic nitrogen peaks from the melamine ring and distinct carbon and oxygen signals from the acetate group (CH₃COO⁻). The high surface sensitivity of XPS makes it an ideal tool for studying the chemical composition of thin films and surface modifications involving this compound. mdpi.com
Theoretical and Computational Chemistry of Melamine Acetate
Density Functional Theory (DFT) Calculations for Melamine (B1676169) Acetate (B1210297) Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict the molecular properties of compounds like melamine acetate with high accuracy.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations predict key structural parameters such as bond lengths and bond angles. For the melaminium ion (the protonated form of melamine found in this compound), theoretical calculations help to understand the geometry and the effects of protonation on the triazine ring structure. science.gov
Once the geometry is optimized, vibrational frequency analysis can be performed. This predicts the infrared (IR) and Raman spectra of the molecule. nih.govmdpi.com The calculated frequencies correspond to specific vibrational modes, such as the stretching and bending of bonds. researchgate.net For instance, studies on melamine and related triazine compounds have successfully assigned the characteristic vibrations of the amino groups and the triazine ring. nih.gov Comparing these theoretical spectra with experimental data allows for a detailed interpretation and confirmation of the molecular structure. mdpi.com
Below is a table of representative theoretical geometric parameters for melamine, which forms the core of the melaminium cation in this compound. Calculations are typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). nih.gov
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-N (ring) | ~1.33 Å |
| Bond Length | C-N (amino) | ~1.36 Å |
| Bond Angle | N-C-N (ring) | ~114° |
| Bond Angle | C-N-C (ring) | ~126° |
| Bond Angle | H-N-H (amino) | ~117° |
Note: These values are for neutral melamine and may be slightly altered in the protonated melaminium cation due to changes in electron distribution.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nepjol.info A larger gap implies higher stability and lower chemical reactivity. nepjol.info
For melamine and its derivatives, DFT calculations show that the HOMO is typically localized on the triazine ring nitrogen atoms and the amino groups, while the LUMO is distributed over the carbon atoms of the triazine ring. nih.gov This distribution indicates that the ring nitrogens are the primary sites for protonation and electrophilic attack, which is consistent with the formation of the melaminium cation. The HOMO-LUMO gap can be tuned by introducing different substituent groups, which alters the electronic properties of the molecule. rsc.org
The table below presents typical calculated energy values for melamine, providing insight into the electronic structure of the melaminium component of this compound.
| Molecular Orbital | Energy (eV) - Representative |
| HOMO | ~ -6.5 eV |
| LUMO | ~ 1.5 eV |
| HOMO-LUMO Gap | ~ 8.0 eV |
Note: These are representative values for neutral melamine; they would differ for this compound due to the ionic interaction and protonation.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. schrodinger.com It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). libretexts.org
For melamine, MEP maps reveal that the most negative potential is concentrated around the nitrogen atoms of the triazine ring, making them the most likely sites for protonation to form the melaminium ion. researchgate.netresearchgate.net The amino groups also show negative potential, while the hydrogen atoms of the amino groups are regions of positive potential. researchgate.net In the case of this compound, the MEP would show a strong electrostatic interaction between the positively charged melaminium ion and the negatively charged acetate ion. The negative potential of the acetate ion would be localized on its oxygen atoms, directing the hydrogen bonding interactions. libretexts.org
The acid dissociation constant (pKa) is a measure of a molecule's acidity in a solution. Computational methods, particularly DFT combined with a continuum solvation model, have proven effective in predicting the pKa values of melamine and its derivatives. acs.orgmrupp.info These calculations are crucial for understanding how the molecule will behave in different pH environments. researchgate.net
For melamine, the first pKa value corresponds to the protonation of one of the ring nitrogen atoms. researchgate.net Theoretical studies using DFT methods like B3LYP with the 6-311++G(d,p) basis set, combined with a Poisson-Boltzmann continuum solvation model, have shown excellent agreement with experimental pKa values. acs.orgresearchgate.net This accuracy demonstrates that computational models can reliably predict these properties for related compounds. acs.org Such predictions are vital for applications where the protonation state of melamine is important. optibrium.com
| Compound | Calculated pKa | Experimental pKa |
| Melamine | ~5.0 - 5.1 | ~5.0 |
Source: Calculations based on DFT [B3LYP/6-311++G(d,p)] with a continuum solvation model show strong agreement with experimental values. acs.orgresearchgate.net
Molecular Electrostatic Potential Mapping
Molecular Dynamics Simulations for Intermolecular Interactions in this compound Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. scielo.br This technique provides a dynamic picture of intermolecular interactions, such as hydrogen bonding, which are essential for understanding the properties of this compound in condensed phases.
In this compound, the primary intermolecular forces are the strong ionic attraction and the extensive hydrogen bonding network. MD simulations can elucidate the nature of these hydrogen bonds. researchgate.net In the crystalline state or in solution, the hydrogen atoms of the protonated melaminium ion's amino groups (-NH3+) and the remaining amino groups (-NH2) act as hydrogen bond donors. mdpi.com The oxygen atoms of the acetate ion (CH3COO-) are strong hydrogen bond acceptors.
Supramolecular Assembly Mechanisms
The formation of this compound is a result of supramolecular assembly, a process governed by specific, non-covalent interactions between melamine and acetic acid molecules. The primary driving force for this assembly is hydrogen bonding. Melamine, with its three primary amino groups (-NH₂), acts as a potent hydrogen-bond donor, while the carboxylate group (-COO⁻) of the acetate ion is an effective hydrogen-bond acceptor. nso-journal.org
Computational studies and experimental observations of similar systems reveal that melamine can form extensive networks through these interactions. nso-journal.orgrsc.org In the presence of acetic acid, a proton transfer can occur from the acid to one of the basic nitrogen atoms of the melamine ring, resulting in a melaminium cation and an acetate anion. The subsequent assembly is then driven by strong charge-assisted hydrogen bonds between the protonated amino groups (N⁺-H) of the melaminium cation and the oxygen atoms of the acetate anion.
The architecture of the resulting assembly often involves the formation of two-dimensional (2D) sheets or three-dimensional (3D) polymeric structures. researchgate.net These structures are stabilized by a network of hydrogen bonds. For instance, research on melaminium sulfate (B86663) shows that diprotonated melaminium cations form hydrogen-bonded dimers that are linked by sulfate ions into 2D sheets. researchgate.net A similar principle applies to this compound, where acetate ions link melaminium cations.
The assembly mechanism can be summarized in the following steps:
Protonation: Acetic acid protonates a melamine molecule to form a melaminium cation and an acetate anion.
Hydrogen Bonding: Strong N-H···O hydrogen bonds form between the melaminium cations and acetate anions.
Network Formation: These hydrogen bonds propagate to form extended 1D chains, 2D sheets, or 3D networks.
π-π Stacking: The aromatic rings of the melamine units stack, providing additional stabilization to the crystal lattice.
Non-Linear Optical (NLO) Property Predictions of this compound
Theoretical predictions suggest that this compound is a candidate for non-linear optical (NLO) applications, primarily due to the inherent properties of the melamine molecule and the potential for forming noncentrosymmetric crystal structures. nih.gov NLO materials are crucial for technologies like laser frequency conversion (e.g., second-harmonic generation, SHG). arxiv.org The NLO response in organic materials originates from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of a molecule, facilitated by a π-conjugated system. frontiersin.org
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of materials before their synthesis. frontiersin.org For a material to exhibit second-order NLO effects like SHG, it must crystallize in a noncentrosymmetric space group. The interaction between melamine and an acid, such as acetic acid, can induce the formation of such structures.
Key factors influencing the predicted NLO properties of melamine-based salts include:
Molecular Hyperpolarizability (β): The π-conjugated triazine ring system in melamine contributes significantly to its molecular hyperpolarizability. nih.gov
Crystal Structure: The arrangement of melaminium cations and acetate anions in the crystal lattice is critical. A noncentrosymmetric arrangement is required for a non-zero bulk NLO response (d_eff). nih.gov
Charge Transfer: The formation of the melaminium cation enhances the charge transfer characteristics of the system.
Studies on analogous compounds provide insight into the potential of this compound. For example, melaminium bis(trichloroacetate) monohydrate, an analog of this compound, has been shown to exhibit a pronounced SHG efficiency, calculated to be 3.09 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. researchgate.net Similarly, a melamine-based metal halide, (C₃N₆H₇)(C₃N₆H₆)HgCl₃, was predicted using DFT to have a strong SHG efficiency (5 times that of KDP) and a large birefringence, attributed to the π-conjugated system of melamine and the presence of the heavy metal cation. nih.gov These findings suggest that the acetate salt of melamine could also possess significant NLO properties, provided it crystallizes in a suitable noncentrosymmetric structure.
| Compound | Computational Method | Predicted Property | Finding/Value | Reference |
|---|---|---|---|---|
| D-π-A Dyes | DFT (B3LYP/6-31G(d,p)) | First Hyperpolarizability (β) | Tailoring the π-linker significantly enhances the NLO response. | frontiersin.org |
| (C₃N₆H₇)(C₃N₆H₆)HgCl₃ | DFT | SHG Efficiency | Predicted to be 5 × KDP. | nih.gov |
| (C₃N₆H₇)(C₃N₆H₆)HgCl₃ | DFT | Birefringence | 0.246 @ 1064 nm | nih.gov |
| Melaminium bis(trichloroacetate) monohydrate | Experimental (Kurtz-Perry) | SHG Efficiency (d_eff) | 3.09 × d_eff (KDP) | researchgate.net |
Force Field Development for Melamine and its Acetate-Based Systems
Molecular dynamics (MD) simulations are a powerful tool for understanding the structure and dynamics of molecular systems, including the supramolecular assembly of this compound. The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of parameters and mathematical functions that describe the potential energy of the system. nasa.gov
Developing a force field for melamine and its acetate-based systems involves parameterizing both the melamine molecule (or melaminium cation) and the acetate anion. Several general-purpose force fields can be used as a starting point, including:
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)
CHARMM (Chemistry at HARvard Macromolecular Mechanics)
AMBER (Assisted Model Building with Energy Refinement)
GAFF (General Amber Force Field)
Studies have shown that for organic systems, the choice of force field can significantly impact the predicted properties. nasa.gov For systems involving ions and hydrogen bonding, such as this compound, careful parameterization is essential. Research on analogous systems, like guanidinium (B1211019) acetate, provides a roadmap for this process. github.io The development and testing of the ff15ipq force field, for example, involved simulations of guanidinium-acetate pairs to accurately model the interactions between amino groups and carboxylates. github.io
The parameterization process typically involves:
Defining Atom Types: Assigning specific atom types to the atoms in melamine and acetate that reflect their chemical environment.
Assigning Partial Charges: Determining the atomic partial charges is crucial for accurately modeling electrostatic interactions, which are dominant in this ionic system. Quantum mechanical calculations are often used to derive these charges.
Parameterizing Bonded Terms: This includes defining equilibrium values and force constants for bond lengths, bond angles, and dihedral angles.
Parameterizing Non-Bonded Terms: This involves defining the van der Waals interactions (Lennard-Jones parameters) for each atom type.
For novel or complex molecules like melamine, automated tools can assist in parameter generation. The LigParGen web server, for instance, can generate OPLS-AA parameters for organic ligands, which has been applied in simulations of melamine-cyanurate self-assembly. acs.org More advanced approaches also include the development of machine-learned force fields, which can offer ab initio accuracy for large-scale simulations. mdpi.com
| Force Field | Key Features | Relevant Applications | Reference |
|---|---|---|---|
| OPLS-AA | Optimized for liquid simulations; widely used for organic molecules. | Simulations of melamine-cyanurate assembly via LigParGen server. | acs.orgmdpi.com |
| CHARMM | Well-established for biological macromolecules and drug-like molecules. | CHARMM Drude-2013 is a polarizable force field tested on guanidinium-acetate systems. | github.iomdpi.com |
| AMBER | Primarily developed for proteins and nucleic acids, with general versions (GAFF) for organic molecules. | ff15ipq, an AMBER-based force field, was specifically tested against ion-pair association data. | nasa.govgithub.io |
| Machine-Learned FF | Combines ab initio accuracy with the speed of classical simulations. | Promising for complex organic systems, though requires extensive training data. | mdpi.com |
Reaction Mechanisms and Polymer Chemistry of Melamine Acetate
Polymerization Pathways Involving Melamine (B1676169) Acetate (B1210297)
The polymerization pathways involving melamine acetate are centered on the reactivity of the melamine moiety. The acetate counter-ion primarily enhances the solubility of melamine, particularly in aqueous systems, which can otherwise be a limiting factor in resin synthesis. researchgate.netugm.ac.idugm.ac.id
Melamine is a well-established monomer and cross-linking agent in the synthesis of amino resins. google.com When reacted with formaldehyde (B43269), melamine forms various methylolmelamine derivatives. These derivatives are the foundational units for building the three-dimensional networks characteristic of melamine-based thermosets. This compound functions as a convenient source for the melamine monomer, which, once in solution, participates in these polymerization reactions. researchgate.netugm.ac.id
The melamine molecule possesses six reactive sites—the hydrogen atoms on the three amino groups—allowing for the formation of up to hexamethylolmelamine. These methylol groups can then react with other melamine molecules (self-condensation) or with functional groups on other polymers (co-condensation), such as hydroxyls, carboxyls, or amides, to form a cross-linked network. pcimag.compaint.org The resulting cross-linked polymers are utilized in a variety of applications, including coatings and adhesives. google.comrsc.org The poly(thymine)-melamine duplex formation highlights melamine's capacity for strong, specific hydrogen bonding, a factor that contributes to the structure of the resulting polymer networks. nih.gov
The kinetics of condensation polymerization for melamine-based resins are complex and depend on several factors, including the molar ratio of reactants (e.g., melamine to formaldehyde), temperature, and pH. free.fracs.org The initial reaction involves the addition of formaldehyde to the amino groups of melamine to form methylolmelamines. researchgate.net Kinetic studies show that the rate of this methylolation reaction decreases as more methylol groups are added to the melamine molecule. free.fr
The incorporation of melamine, supplied by this compound, is crucial in defining the final properties of melamine-formaldehyde (MF) resins. The structure of the melamine resin, such as the degree of methylolation and subsequent alkylation (e.g., methylation to form methoxymethyl groups), significantly impacts the cure response and performance of the final product, such as in coatings. paint.orgresearchgate.net For instance, fully alkylated MF resins, like hexamethoxymethylmelamine (HMMM), are known to be versatile cross-linking agents for polymers containing hydroxyl, carboxyl, or amide groups. pcimag.com
The cure mechanism can proceed through two main pathways: co-condensation, which is the reaction between the MF resin and a functional polyol, and self-condensation, involving reactions between MF resin molecules. paint.org The balance between these pathways is influenced by the resin structure and cure temperature. paint.org Research indicates that for catalyzed curing, MF resins with a low imino (>NH) content exhibit a better cure response. paint.org The formation of the network can be tracked through different phases, starting with the formation of flexible ether linkages, followed by a more rigid ether-cross-linked network, and finally network consolidation through the formation of methylene (B1212753) bridges. nih.gov
Table 1: Influence of Melamine-Formaldehyde (MF) Resin Structure on Cure Response
| Property | MF1 (Low Imino Content) | MF2 (Higher Imino Content) | Observation |
|---|---|---|---|
| Cure Response | Better cure response. paint.org | Lower cure response. paint.org | Low imino content is favorable for catalyzed cure. paint.org |
| Crosslink Density at 220°F | Higher Tg, lower Tan δ (max), indicating higher crosslink density. paint.org | Lower Tg, higher Tan δ (max). paint.org | MF1 provides a more effectively cured film at this temperature. paint.org |
| Low-Temperature Cure (180°F) | Maintains a significant level of cure. paint.org | Very low Tg and E' (min), indicating poor cure. paint.org | MF1 is more suitable for lower temperature curing applications. paint.org |
This table is generated based on data comparing different MF resin structures in thermoset coatings. paint.org
One of the primary applications of this compound is as an additive in urea-formaldehyde (UF) resins to produce melamine-urea-formaldehyde (B8673199) (MUF) resins. researchgate.netugm.ac.idugm.ac.id A significant challenge in fortifying UF resins with melamine is melamine's low solubility. ugm.ac.id this compound, being more soluble, provides an efficient method for introducing melamine into the UF resin system. researchgate.netugm.ac.id
The integration of melamine improves several properties of the resulting wood adhesive. Due to its higher number of functional groups compared to urea, melamine creates a more highly cross-linked and stable polymer network. ugm.ac.idmdpi.com This enhanced network structure leads to improved bonding strength, greater water resistance, and a reduction in formaldehyde emissions from the final product, such as particleboard. researchgate.netugm.ac.idmdpi.com The addition of just 2-4% by weight of this compound to a UF resin has been shown to significantly decrease thickness swelling and formaldehyde emission while increasing the modulus of rupture (MOR) and internal bond (IB) strength of particleboards. researchgate.netugm.ac.id
Table 2: Effect of this compound Addition on UF Resin-Bonded Particleboard Properties
| Property | UF Resin (Control) | UF Resin + 2-4% this compound | Improvement |
|---|---|---|---|
| Thickness Swelling | Higher | Significantly Lower researchgate.netugm.ac.id | Increased water resistance. |
| Modulus of Rupture (MOR) | Lower | Increased researchgate.netugm.ac.id | Improved mechanical strength. |
| Internal Bond (IB) Strength | Lower | Increased researchgate.netugm.ac.id | Enhanced bonding strength. |
| Formaldehyde Emission | Higher | Lower researchgate.netugm.ac.id | Better environmental compliance. |
This table summarizes findings from research on using this compound as an additive in UF resins for particleboard production. researchgate.netugm.ac.id
Influence on Melamine-Formaldehyde Resin Formation and Properties
Cross-linking Chemistry and Network Formation Mediated by this compound
The formation of a stable, three-dimensional network is the defining characteristic of thermosetting resins. In systems containing this compound, the melamine component is the key architect of this network.
The cross-linking process in polymers modified with melamine, introduced via this compound, occurs through condensation reactions. After the initial formation of methylolmelamines, these reactive species can undergo two primary types of reactions to form a network. paint.org
Self-Condensation: Methylol groups on one melamine unit can react with each other or with an amino group on another melamine unit. These reactions form methylene ether (–N–CH₂–O–CH₂–N–) or methylene (–N–CH₂–N–) bridges, respectively, releasing water or formaldehyde in the process. rsc.orgresearchgate.net This self-condensation is particularly relevant in the curing of pure MF resins.
Co-Condensation: In blended systems, the methylol or alkoxymethyl groups on the melamine resin react with functional groups on a co-reactant polymer, such as the hydroxyl (–OH) groups of an acrylic or polyester (B1180765) polyol. paint.orgrsc.org This reaction forms an ether linkage (e.g., –N–CH₂–O–Polymer), effectively grafting the polymer chains into the melamine-based network. rsc.org This is the dominant mechanism in many coating applications. The reaction between the active methylene group of an acetoacetyl-functional polymer and a melamine resin forms a stable carbon-carbon bond. eastman.com
The final cured network is a complex, insoluble, and infusible structure. The density of cross-links and the type of bridges (methylene vs. ether) determine the final mechanical and chemical properties of the material. paint.orgnih.gov
Reactivity of Methylol and Alkoxymethyl Groups in this compound Systems
Melamine-based resins, into which this compound is incorporated, are characterized by the presence of key reactive functional groups attached to the triazine ring, primarily methylol (-CH₂OH) and alkoxymethyl (-CH₂OR) groups. ugm.ac.idfree.fr The reactivity of these groups is central to the cross-linking (curing) process that gives these materials their durable, thermoset properties.
Historically, it was assumed that partially alkylated amino-formaldehyde resins were more reactive than their fully alkylated counterparts due to a presumed higher reactivity of methylol groups. wernerblank.comresearchgate.net However, detailed investigations into the reaction mechanisms have shown this to be incorrect. Studies analyzing the volatile products during the cross-linking process revealed that alkoxymethyl groups, specifically methoxymethyl groups in methylated resins, are the primary reactive sites. wernerblank.comresearchgate.net
The cross-linking mechanism is highly dependent on the structure of the melamine resin and the catalytic conditions:
For fully alkylated melamine resins , specific acid catalysis is the predominant mechanism for cross-linking. wernerblank.comresearchgate.net
For partially alkylated resins (which contain both methylol and alkoxymethyl groups), the mechanism involves demethylolation (the reverse of the methylolation step) followed by catalysis via a general acid catalysis mechanism. wernerblank.comresearchgate.net
The reaction of methylol groups with an alcohol to form alkoxymethyl groups is an acid-catalyzed equilibrium reaction. This process, known as etherification or alkylation, enhances the resin's stability and solubility in organic solvents, which is crucial for applications like coatings. free.fr To drive the reaction toward the formation of alkoxymethyl groups, excess alcohol is used, and water is minimized. free.fr
In addition to co-condensation with other polymers (e.g., polyols), these functional groups can undergo self-condensation reactions. megavietnam.vngoogle.com For instance, two methylol groups can react to form a dimethylene ether bridge (-CH₂-O-CH₂-), releasing water. free.frmegavietnam.vn These ether linkages are less stable than the methylene bridges (-CH₂-) formed during curing and can rearrange, releasing formaldehyde. free.fr The reactivity is also influenced by the substitution pattern on the nitrogen atoms of the triazine ring, such as whether they are singly or doubly substituted. paint.org
Interactions with Other Polymer Systems
The utility of melamine resins is often realized in blends with other polymers. The nature of the interactions between the melamine resin and the partner polymer dictates the morphology and final properties of the material.
Miscibility Studies with Poly(vinyl acetate) (PVAc) in this compound Blends
Blends of melamine-formaldehyde (MF) resin and poly(vinyl acetate) (PVAc) have been studied to understand their phase behavior. Research indicates that MF/PVAc blends are miscible in the amorphous phase over the entire range of compositions. adhesion.kradhesion.krtandfonline.comcnrs.fr This miscibility is a critical factor for achieving desirable properties in applications such as adhesives. researchgate.nettandfonline.comscirp.org
The primary evidence for miscibility comes from thermal analysis using Differential Scanning Calorimetry (DSC). Studies show that the blends exhibit a single cure peak temperature (Tc), which is intermediate between the temperatures of the pure components and varies systematically with the blend's composition. adhesion.kradhesion.krtandfonline.com The presence of a single cure temperature is a strong indicator that the two polymers are mixed on a molecular level, forming a single homogeneous phase. adhesion.kr
The data below, derived from research findings, illustrates the dependence of the cure temperature on the blend composition. adhesion.krtandfonline.com
Table 1: Cure Peak Temperatures (Tc) for Melamine-Formaldehyde (MF) Resin / Poly(vinyl acetate) (PVAc) Blends
| MF Resin (wt. %) | PVAc (wt. %) | Cure Peak Temperature (Tc) |
|---|---|---|
| 100 | 0 | Reported as baseline |
| 70 | 30 | Shifted relative to pure MF |
| 50 | 50 | Intermediate between pure components |
| 30 | 70 | Shifted relative to pure MF |
| 0 | 100 | Reported as baseline |
Note: Specific temperature values vary between studies, but the trend of a single, composition-dependent peak is consistently reported. adhesion.krtandfonline.com
Hydrogen Bonding Interactions in Polymer Blends Incorporating this compound
The miscibility observed in MF/PVAc blends is primarily attributed to strong intermolecular hydrogen bonding. adhesion.kradhesion.krcnrs.fr These specific interactions between the two polymer chains are the driving force that overcomes the entropic penalty of mixing, leading to a thermodynamically favorable blend. adhesion.kr
The hydrogen bonds form between the hydrogen-donating groups on the melamine resin and the hydrogen-accepting group on the PVAc. Specifically, the interaction occurs between the amine (-NH₂) or imino (>N-H) groups of the melamine resin and the carbonyl (C=O) groups of the PVAc. adhesion.kradhesion.krresearchgate.net
Spectroscopic analyses provide direct evidence for these interactions:
Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR studies show that the characteristic absorption peaks for both the amine groups in the MF resin and the carbonyl groups in PVAc change regularly and shift as the blend ratio is varied. adhesion.kradhesion.krtandfonline.com This shifting indicates that the chemical environment of these functional groups has changed due to their involvement in hydrogen bonding.
¹³C CP/MAS Solid-State NMR: Solid-state Nuclear Magnetic Resonance spectroscopy further corroborates the FT-IR findings. In MF/PVAc blends, the chemical shift of the carbonyl carbon in PVAc is observed to shift downfield as the concentration of the MF resin increases. adhesion.kr A downfield shift of 2.5 ppm was noted in a 30:70 MF/PVAc blend, which is indicative of intermolecular hydrogen bonding between the amine groups of the MF resin and the carbonyl groups of PVAc. adhesion.kr
Table 2: Spectroscopic Evidence for Hydrogen Bonding in MF/PVAc Blends
| Analytical Method | Observation | Interpretation | Reference |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | Single, composition-dependent cure peak temperature (Tc). | Indicates a miscible, homogeneous amorphous phase. | adhesion.kradhesion.kr |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Systematic shifts in the absorption bands of amine (N-H) and carbonyl (C=O) groups. | Direct evidence of hydrogen bonding between the functional groups of the two polymers. | adhesion.kradhesion.krtandfonline.com |
| ¹³C CP/MAS Solid-State NMR | Downfield chemical shift of the carbonyl carbon of PVAc with increasing MF resin content. | Confirms intermolecular hydrogen bonding between the amine group of MF resin and the carbonyl group of PVAc. | adhesion.kr |
Advanced Materials Applications and Performance of Melamine Acetate
Development of Melamine (B1676169) Acetate-Modified Resins
The modification of existing resin systems with melamine acetate (B1210297) has been a key area of research, aiming to enhance material properties for specific applications. The salt's unique characteristics allow it to be integrated into polymer matrices, leading to improved performance in adhesives and coatings.
Adhesives for Wood-Based Panels
Melamine acetate has been investigated as a highly effective additive in urea-formaldehyde (UF) resin binders, which are crucial adhesives in the production of wood-based panels like particleboard. researchgate.netugm.ac.id A primary challenge with using melamine to fortify UF resins is its low solubility. researchgate.net The use of more soluble melamine salts, such as this compound, overcomes this issue, allowing for a more efficient and uniform integration of melamine's desirable properties into the resin matrix. researchgate.netmdpi.com
Research has demonstrated that incorporating this compound into UF resins leads to significant improvements in the final particleboard product. The addition of 2% to 4% by weight of this compound results in particleboard with lower thickness swelling, increased Modulus of Rupture (MOR) and Internal Bond (IB) strength, and reduced formaldehyde (B43269) emission. researchgate.netugm.ac.id The enhanced functionality of melamine, made more available through its salt form, improves the cross-linking density and hydrolytic stability of the cured resin, contributing to better water resistance and mechanical performance. ugm.ac.id
Table 1: Impact of this compound Fortification on Particleboard Properties Data sourced from research on UF resin fortified with this compound. researchgate.net
| Property | UF Resin (Control) | UF + 2% this compound | UF + 4% this compound |
| Thickness Swelling | Base Value | Significantly Lower | Significantly Lower |
| Modulus of Rupture (MOR) | Base Value | Increased | Increased |
| Internal Bond (IB) Strength | Base Value | Increased | Increased |
| Formaldehyde Emission | Base Value | Lower | Lower |
Coatings and Laminations
This compound is also utilized in the formulation of specialized coatings. A U.S. Patent describes the use of organic acid salts of melamine, including the acetate salt, in thermosetting and photocurable coating compositions. google.com A key feature of this salt is its ability to decompose into melamine and acetic acid at elevated temperatures, typically between 120°C and 150°C. google.com This characteristic is leveraged in applications like liquid solder resists for printed circuit boards. The this compound acts as an additive that improves the storage stability of the coating composition and enhances the adhesion of the resist to copper foils. google.com
In the broader context of decorative laminates, melamine-based resins are essential for creating hard, durable, and scratch-resistant surfaces for furniture, flooring, and wall panels. wikipedia.orgatamankimya.compro-hpl.org These resins, typically melamine-formaldehyde, are impregnated into decorative paper layers, which are then fused under heat and high pressure to a substrate. pro-hpl.org The resulting surfaces are known for their resistance to wear, impact, heat, and chemicals. pro-hpl.orggoogle.com.pg
Composite Materials Engineering with this compound
The integration of this compound and its constituent components into composite materials is an area of ongoing development, targeting enhanced performance characteristics such as flame retardancy and structural integrity in specialized applications like hydrogels and foams.
Role in Flame Retardant Composites
Melamine and its various salts are well-established as effective halogen-free flame retardants in polymers. wikipedia.org Their mechanism relies on the high nitrogen content of melamine (66% by mass). wikipedia.org When exposed to heat, melamine and its derivatives decompose in an endothermic reaction that absorbs heat and releases inert nitrogen gas. wikipedia.orgrsc.org This process dilutes the oxygen and flammable gases in the combustion zone, inhibiting the flame in the gas phase. rsc.orgmdpi.com In the solid phase, the decomposition products promote the formation of a stable, insulating char layer that acts as a barrier, slowing heat transfer and preventing the release of further flammable volatiles from the polymer. researchgate.netrsc.org
While other melamine salts like melamine cyanurate and melamine polyphosphate are widely used to impart flame retardancy to materials such as ethylene (B1197577) vinyl acetate (EVA) and silicone elastomers, the specific use of this compound for this purpose is not extensively documented in scientific literature. rsc.orgcolab.ws However, the fundamental flame-retardant properties are attributed to the melamine molecule itself, suggesting that its salts would exhibit similar behavior. wikipedia.orgmdpi.com
Integration into Nanocomposite Foams
Melamine-formaldehyde (MF) foams are lightweight, open-cell materials known for their excellent thermal insulation and flame-resistant properties. mdpi.comnih.gov The production of these foams involves the synthesis of an MF pre-polymer, followed by a foaming process using a blowing agent. nih.gov Acetic acid is sometimes used during the preparation and neutralization of the MF pre-polymer before foaming. researchgate.net
To create nanocomposite foams with enhanced mechanical and thermal properties, nano-fillers like organo-clays can be incorporated. mdpi.com This is typically achieved through the in situ synthesis of the melamine-formaldehyde pre-polymer in the presence of the dispersed nanofiller, followed by foaming. mdpi.com This process ensures that the nanoparticles are well-integrated into the polymer matrix of the foam's struts. mdpi.com While acetic acid is a component in some synthesis procedures, the direct use of this compound as a starting material for creating these nanocomposite foams is not a commonly reported method.
Fabrication of Porous Polymeric Materials Incorporating this compound
The synthesis of porous polymeric materials using melamine-based precursors has garnered significant interest due to the resulting materials' high nitrogen content, thermal stability, and tunable porosity. This compound, formed from the reaction of melamine with acetic acid, often plays a crucial role, with acetic acid acting as a catalyst or modifying agent during polymerization.
Melamine-Based Porous Organic Polymers (POPs)
Melamine-based Porous Organic Polymers (POPs) are synthesized through various strategies, primarily involving the polycondensation of melamine with aldehyde or carboxylic acid-based monomers. mdpi.comrsc.org These methods create robust, crosslinked networks with inherent porosity. The synthesis is often a one-pot process conducted under solvothermal or hydrothermal conditions. mdpi.comrsc.org Acetic acid is frequently employed as a catalyst in these reactions, facilitating the formation of linkages such as polyaminals. mdpi.comnih.gov
For instance, porous polyaminal networks have been developed through a hydrothermal strategy where melamine and an aldehyde (e.g., 4-phthalaldehyde or terephthalaldehyde) are mixed in a solvent like dimethyl sulfoxide (B87167) (DMSO), with acetic acid added as a catalyst. mdpi.comnih.gov The mixture is then heated, typically in a sealed reactor, for several days to form the crosslinked polymer. The resulting POPs exhibit hierarchical porous structures and high nitrogen content, making them suitable for various applications. mdpi.com Similarly, polyamide-based POPs can be synthesized by reacting melamine with multifunctional carboxylic acids or their derivatives. rsc.orgyavuzlab.com While some of these polyamide syntheses are catalyst-free, the principles of creating a porous network from melamine building blocks are well-established. mdpi.comrsc.org
The choice of monomers and reaction conditions, including the use of acetic acid, directly influences the final polymer structure and properties. mdpi.comnih.gov The formation of different linkages (polyaminal, polyamide, etc.) leads to POPs with varying chemical and thermal stabilities and surface functionalities. mdpi.com
| POP Type | Monomers | Catalyst/Conditions | Resulting Surface Area (m²/g) | Reference |
|---|---|---|---|---|
| Polyaminal | Melamine, Terephthalaldehyde | Acetic Acid, DMSO | 139 - 287 | nih.gov |
| Polyaminal | Melamine, 4-Phthalaldehyde | Acetic Acid, Hydrothermal (160°C) | 232 | mdpi.com |
| Polyamide | Melamine, o/m/p-phthalic acid, Trimesic acid | Catalyst-free, DMSO (150°C) | 70 - 521 | mdpi.com |
| Microporous Polymer Organic Framework | Melamine, Terephthalaldehyde | Acetic Acid, Toluene (Reflux) | Not specified | researchgate.net |
Control of Surface Area and Porosity in this compound-Derived Materials
The surface area and porosity of materials derived from melamine are critical properties that dictate their performance in applications like adsorption and catalysis. These properties can be controlled by manipulating various synthesis and processing parameters. When this compound is used as a precursor, or when acetic acid is present during polymerization, it can influence the condensation process and, consequently, the final textural characteristics. researchgate.net
Several factors allow for the tuning of surface area and porosity:
Synthesis Temperature and Time: Higher temperatures during carbonization or activation generally lead to increased surface areas, although there is often an optimal temperature beyond which the porous structure may collapse. mdpi.comrsc.org For instance, in the preparation of porous carbons from melamine formaldehyde resin, activating temperature plays a key role in tuning porosity. mdpi.comnih.gov
Activating Agents: Chemical activation, commonly with agents like potassium hydroxide (B78521) (KOH), is a highly effective method to generate porosity. mdpi.comrsc.org The ratio of the activating agent to the precursor material can be adjusted to control the resulting surface area and pore volume. Varying the KOH amount during the activation of melamine formaldehyde resin has been shown to successfully tune the porosity parameters of the final N-doped carbon. mdpi.comnih.gov
Precursor Composition: The molar ratio of monomers, such as formaldehyde to melamine, influences the degree of cross-linking and the pore structure of the resulting resin. researchgate.net The use of this compound as a precursor for graphitic carbon nitride (g-C3N4) has been shown to result in a lower specific surface area (11.5 m²/g) compared to using pure melamine (17.2 m²/g), indicating that the acetate form can alter the polymerization and condensation pathway. researchgate.net
Templating: The use of hard templates (e.g., silica (B1680970) or magnesium oxide nanoparticles) or soft templates can create well-defined pore structures. chimicatechnoacta.ru After the carbon material is formed around the template, the template is removed, leaving behind a porous network. Pyrolysis of melamine formaldehyde resin with a nanocrystalline MgO hard template has produced highly porous carbons with surface areas up to 1300 m²/g. chimicatechnoacta.ru
| Precursor | Method | Key Control Parameter | Max. Surface Area (m²/g) | Resulting Pore Type | Reference |
|---|---|---|---|---|---|
| Melamine Formaldehyde Resin | KOH Activation | Activation Temperature & KOH Amount | 1658 | Microporous | mdpi.comnih.gov |
| Melamine Formaldehyde Resin | Hard Templating (MgO) | Template Content | 1300 | Hierarchical | chimicatechnoacta.ru |
| Melamine, Urea, NH₄Cl | Multistage Polymerization | Additive Ratio & Temperature | 103.3 | Mesoporous | acs.org |
| Melamine vs. This compound | Thermal Condensation | Precursor Form | 17.2 vs. 11.5 | Mesoporous | researchgate.net |
Functional Materials for Specific Applications Utilizing this compound
The unique properties of melamine-derived materials, including those synthesized using this compound, make them highly suitable for specific functional applications, particularly in environmental remediation and advanced materials synthesis.
Adsorbents for Aqueous Solution Purification
Melamine-based porous materials are excellent adsorbents for removing pollutants from water due to their high surface area, porous structure, and the presence of nitrogen functional groups which can chelate with heavy metal ions. researchgate.netrsc.org Materials derived from melamine, sometimes in processes involving acetic acid, have shown high efficiency in adsorbing both organic dyes and heavy metals. nih.govgoogle.com
For example, melamine-formaldehyde derived porous carbon has been used to effectively adsorb dyes like malachite green and methylene (B1212753) blue from aqueous solutions, with adsorption capacities reaching up to 25 mg/g and 35 mg/g, respectively. google.com The adsorption process is often pH-dependent, with optimal performance typically observed in neutral to alkaline conditions. google.comrsc.org In another study, melamine-based POPs synthesized with an acetic acid catalyst were effective in removing methyl orange and methylene blue dyes, with removal efficiencies greater than 99% achieved in under 20 minutes. nih.gov
The modification of other substrates, like chitosan (B1678972) or zirconium phosphate (B84403), with melamine enhances their adsorption capabilities significantly. rsc.orgmdpi.com A melamine-modified zirconium phosphate (M-ZrP) adsorbent, despite having a similar surface area to its unmodified counterpart, showed a nearly doubled adsorption capacity for lead (Pb(II)) ions, reaching 680 mg/g. rsc.org This highlights the critical role of melamine's amine and triazine functional groups in binding heavy metals. rsc.orgnih.gov
| Adsorbent Material | Target Pollutant | Max. Adsorption Capacity (mg/g) | Key Findings | Reference |
|---|---|---|---|---|
| Melamine Zirconium Phosphate (M-ZrP) | Lead (Pb(II)) | 680 | Significantly higher capacity than unmodified ZrP (344 mg/g). | rsc.org |
| Melamine Thiourea-Grafted Graphene Oxide (MT-PRGO) | Mercury (Hg(II)) | 651 | Very fast kinetics; 100% removal of 500 ppb Hg(II) in 15 seconds. | rsc.org |
| Melamine-Formaldehyde Derived Carbon | Methylene Blue | 35 | Effective adsorbent for organic dyes. | google.com |
| Melamine-Formaldehyde Derived Carbon | Malachite Green | 25 | Adsorption is pH-dependent. | google.com |
| Triazine-Based POP (T-POP) | Methyl Orange | >99% removal | Fast adsorption kinetics (15-20 min). | nih.gov |
| Activated Carbon from Sucrose & Melamine | Methylene Blue | 454.57 | Fast equilibrium time (13 min). | researchgate.net |
Precursors for Carbon Nanomaterials (e.g., N-doped carbon nanocages)
This compound, or mixtures of melamine and metal acetates, serve as effective single-source precursors for the synthesis of advanced nitrogen-doped carbon nanomaterials. These materials, including N-doped carbon nanotubes (NCNTs) and nanocages, are valuable in catalysis and energy storage due to their unique electronic properties and high density of active sites.
A facile strategy for synthesizing heterostructured catalysts involves the simple annealing of a mixture of melamine and a metal acetate, such as cobalt acetate. acs.orgnih.gov This one-pot pyrolysis process yields cobalt nanoparticles embedded within N-doped carbon nanocages (Co-NCMS). acs.orgnih.gov In this synthesis, melamine serves as the source for the graphitic carbon and nitrogen dopant, while the decomposition of cobalt acetate provides the catalytic metal nanoparticles that template the growth of the nanocage structures. acs.org These Co-NCMS materials have demonstrated excellent electrocatalytic activity for the oxygen reduction reaction (ORR), a critical process in fuel cells, showing performance comparable to or even exceeding that of commercial Pt/C catalysts in terms of stability and methanol (B129727) tolerance. acs.orgnih.gov
Similarly, N-doped carbon nanotubes have been synthesized from melamine-formaldehyde resins using iron(III) chloride as a catalyst, where the polymer acts as the carbon and nitrogen source. scilit.comresearchgate.net The synthesis of N-doped Cu-carbon composites has also been achieved via the calcination of a melamine-copper acetate complex. scirp.org In these methods, the intimate mixing of the nitrogen/carbon source (melamine) and the metal salt (metal acetate) is crucial for the in-situ formation of metal nanoparticles that catalyze the growth of the desired carbon nanostructures. rsc.org The morphology and properties of the final nanomaterial can be adjusted by varying the catalyst, support, and pyrolysis conditions. scilit.com
| Precursors | Resulting Nanomaterial | Synthesis Method | Key Application/Finding | Reference |
|---|---|---|---|---|
| Melamine, Cobalt Acetate | Cobalt-embedded N-doped Carbon Nanocages (Co-NCMS) | Simple Annealing/Pyrolysis | Efficient electrocatalyst for Oxygen Reduction Reaction (ORR). | acs.orgnih.gov |
| Melamine-Formaldehyde, Cobalt Acetate | Co-cluster decorated N-doped Carbon Nanotubes (Co/N-CNTs) | One-pot Pyrolysis | Catalyst for dehydrogenation of alcohols. | mdpi.com |
| Melamine, Nickel (II) Acetate | Nitrogen-doped Carbon Nanotubes (CNT-N) | Chemical Vapor Deposition (CVD) | Melamine-derived g-C₃N₄ serves as C/N source and support. | mdpi.com |
| Melamine-Copper Acetate Complex | N-doped Cu/CuO/C Composite | Calcination | Catalyst for the reduction of reactive black 5 dye. | scirp.org |
Catalytic Roles and Applications of Melamine Acetate
Melamine (B1676169) Acetate (B1210297) as a Precursor for Catalytic Materials
Melamine acetate is a valuable starting material for creating sophisticated catalysts. Its use as a precursor allows for controlled synthesis of materials like graphitic carbon nitride and metal-hybrid catalysts, where the properties of the final material can be fine-tuned by the initial choice of precursors.
Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor, is a material of significant interest for photocatalysis. thaiscience.info Melamine is a common and inexpensive precursor for its synthesis via thermal condensation. thaiscience.infomdpi.com The pretreatment of melamine with acetic acid to form this compound has been shown to influence the physicochemical properties and, consequently, the photocatalytic activity of the resulting g-C₃N₄. semanticscholar.org
The synthesis involves the thermal condensation of this compound. semanticscholar.org Studies have shown that using this compound instead of pure melamine as the precursor leads to the formation of a g-C₃N₄ sample with a larger pore structure. semanticscholar.org While this results in a lower specific surface area, it enhances the adsorption of molecules like Rhodamine B, making the catalytic centers on the catalyst's surface more accessible. semanticscholar.org This modification has a direct impact on photocatalytic performance. For instance, in the degradation of Rhodamine B under UV irradiation, g-C₃N₄ synthesized from this compound (g-C₃N₄-acetate) exhibits higher catalytic activity compared to g-C₃N₄ synthesized from untreated melamine. semanticscholar.org The rate of degradation was observed to be significantly higher for the g-C₃N₄-acetate sample. semanticscholar.org
Characterization using techniques such as X-ray diffraction (XRD) and FT-IR spectroscopy shows that while the crystal and chemical structures of g-C₃N₄ produced from both melamine and this compound are similar, the differences in porous structure are significant. semanticscholar.org
| Property | g-C₃N₄ (from Melamine) | g-C₃N₄-acetate (from this compound) |
|---|---|---|
| Specific Surface Area (ABET) | 17.2 m²/g | 11.5 m²/g |
| Pore Diameter (Ddes. BJH) | 17.8 nm | 27.9 nm |
| Pore Volume | ~0.06 cm³/g | ~0.06 cm³/g |
| Photocatalytic Degradation Rate Constant (k', Rhodamine B, λ=240-320 nm) | 0.010 min⁻¹ | 0.015 min⁻¹ |
Melamine and metal acetates can be used to synthesize novel metal-melamine catalytic hybrids. A notable example is the creation of N-doped three-dimensional (3D) carbon nanocage-decorated carbon skeleton sponges embedded with cobalt nanoparticles (Co-NCMS). nih.gov These materials are synthesized through a straightforward and scalable process involving the annealing of a mixture of melamine and cobalt acetate. nih.govacs.org
The synthesis procedure involves dissolving melamine and cobalt acetate in a solvent like methanol (B129727), soaking a melamine sponge in this solution, and then subjecting the dried mixture to a two-stage annealing process in a nitrogen atmosphere, first at 600 °C and then at 800 °C. nih.govacs.org This process results in a heterostructured hybrid catalyst where cobalt nanoparticles are encapsulated within N-doped carbon nanocages which cover the surface of a 3D carbon skeleton. nih.gov X-ray diffraction (XRD) analysis confirms the presence of metallic cobalt with good crystallinity and graphitic carbon. nih.govacs.org The resulting Co-NCMS material possesses a large specific surface area (110.20 m²·g⁻¹). acs.org
These hybrid catalysts have shown exceptional performance as non-noble metal electrocatalysts, particularly for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. nih.gov
Synthesis of Graphitic Carbon Nitride (g-C3N4) Photocatalysts
Direct Catalytic Activity of this compound and its Derivatives
Beyond being a precursor, melamine and its derivatives can function directly as catalysts in various organic reactions, leveraging the Lewis basicity of the nitrogen-rich melamine structure.
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental process in organic synthesis. ursinus.edu These reactions are typically catalyzed by acids or bases. wikipedia.org Derivatives of melamine have been developed as efficient heterogeneous solid acid catalysts for this purpose. One such example is nano-silica melamine trisulfonic acid (NSMTSA), which has been successfully used in the esterification of various aliphatic and aromatic carboxylic acids and alcohols. researchgate.net This catalyst acts as an effective dehydrating agent in these condensation reactions. researchgate.net The use of such heterogeneous catalysts simplifies the process, allows for catalyst reusability, and aligns with the principles of green chemistry. researchgate.net
The inherent Lewis basicity of melamine allows it to catalyze base-catalyzed organic reactions. psu.edu A significant application is in the chemical fixation of carbon dioxide (CO₂). A dual heterogeneous catalyst system composed of melamine and a Lewis acid like zinc iodide (ZnI₂) has been shown to be highly effective for the cycloaddition of CO₂ to epoxides to form cyclic carbonates, without the need for additional solvents. psu.edu
In this system, melamine is proposed to play a dual role: it acts as a Lewis base to activate the CO₂ molecule, and its –NH₂ groups can coordinate with the oxygen of the epoxide through hydrogen bonds. psu.edu Simultaneously, the Lewis acid (ZnI₂) also activates the epoxide. This synergistic effect between melamine and the Lewis acid significantly promotes the reaction. psu.edu The binary catalyst system is simple to prepare, low-cost, and can be easily separated from the products and reused. psu.edu
Catalysis in Esterification Reactions
Performance Evaluation in Catalytic Processes
The effectiveness of catalysts derived from or containing this compound is demonstrated through rigorous performance evaluation in specific catalytic processes.
For g-C₃N₄ photocatalysts synthesized from this compound, performance is often measured by the degradation of organic pollutants. In the photocatalytic degradation of Rhodamine B, the g-C₃N₄-acetate catalyst showed a degradation degree of 0.55 within 50 minutes under "hard" UV irradiation (240-320 nm), compared to 0.40 for the catalyst made from untreated melamine. semanticscholar.org
| Catalyst | Irradiation Wavelength (nm) | Rate Constant (k', min⁻¹) | Correlation Coefficient (R²) |
|---|---|---|---|
| g-C₃N₄ | 320-400 | 0.006 | 0.955 |
| g-C₃N₄-acetate | 320-400 | 0.008 | 0.964 |
| g-C₃N₄ | 240-320 | 0.010 | 0.996 |
| g-C₃N₄-acetate | 240-320 | 0.015 | 0.999 |
For Co-NCMS hybrid catalysts made from melamine and cobalt acetate, performance is evaluated in the oxygen reduction reaction (ORR). The Co-NCMS catalyst demonstrates superior ORR activity in alkaline media (0.1 M KOH), with a diffusion-limiting current of 5.237 mA·cm⁻² and a Tafel slope of 67.7 mV·dec⁻¹, which is close to that of the commercial Pt/C catalyst. nih.govacs.org Importantly, it operates through a highly efficient 4-electron pathway, which is desirable for maximizing energy capacity in fuel cells. acs.org The catalyst also shows excellent stability, with no significant shift in the ORR polarization curve after 3000 cycles. nih.govacs.org
| Catalyst | Parameter | Value |
|---|---|---|
| Co-NCMS | Diffusion-Limiting Current | 5.237 mA·cm⁻² |
| Tafel Slope | 67.7 mV·dec⁻¹ | |
| Electron Transfer Number (n) | 3.72 | |
| Pt/C (20 wt %) | Diffusion-Limiting Current | 4.99 mA·cm⁻² |
| Tafel Slope | 64.4 mV·dec⁻¹ | |
| Electron Transfer Number (n) | 3.83 |
In base-catalyzed reactions , the melamine–ZnI₂ system's performance in converting various epoxides to cyclic carbonates has been studied. The catalyst shows high efficiency, achieving a 96% yield and 99% selectivity for propylene (B89431) carbonate under optimized conditions (150 °C, 3.0 MPa CO₂ pressure, 4.0 h). psu.edu The system is versatile and effective for other epoxides as well, demonstrating its broad applicability. psu.edu
| Epoxide Substrate | Yield (%) | Selectivity (%) |
|---|---|---|
| Propylene oxide | 96 | >99 |
| Epichlorohydrin | 94 | >99 |
| Butylene oxide | 93 | >99 |
| Styrene oxide | 91 | 98 |
| Allyl glycidyl (B131873) ether | 95 | >99 |
| Cyclohexene oxide | 85 | 97 |
Photocatalytic Degradation Efficiency
The modification of photocatalysts with this compound has been shown to enhance their efficiency in degrading organic pollutants. One area of research has focused on graphitic carbon nitride (g-C3N4), a promising metal-free photocatalyst. The synthesis of g-C3N4 often involves the thermal condensation of melamine. Pre-treating melamine with acetic acid to form this compound before this process has been found to influence the resulting material's properties and catalytic activity. researchgate.netresearchgate.net
Specifically, using this compound as a precursor leads to the formation of a g-C3N4 with a larger-pore structure. researchgate.net While this results in a lower specific surface area compared to g-C3N4 synthesized from pure melamine, the larger pores facilitate more efficient adsorption of dye molecules. researchgate.net This enhanced adsorption contributes to a higher photocatalytic activity in the degradation of organic dyes like Rhodamine B under UV irradiation. researchgate.net
Studies have shown that g-C3N4 derived from this compound (g-C3N4-acetate) exhibits a higher degradation rate for Rhodamine B compared to its counterpart made from untreated melamine. researchgate.net For instance, under "soft" UV irradiation (320-400 nm), the degradation of Rhodamine B reached 80% with g-C3N4-acetate, compared to 70% with standard g-C3N4 over a 150-minute period. researchgate.net The difference in performance is even more pronounced under "hard" UV irradiation (240-320 nm), where the apparent rate constant for the degradation using g-C3N4-acetate was significantly higher. researchgate.net
Table 1: Comparison of g-C3N4 catalysts for Rhodamine B Degradation
| Catalyst | UV Irradiation Type | Degradation (%) | Time (min) | Apparent Rate Constant (k', min⁻¹) |
|---|---|---|---|---|
| g-C3N4 | Soft (320-400 nm) | 70 | 150 | 0.006 |
| g-C3N4-acetate | Soft (320-400 nm) | 80 | 150 | 0.008 |
| g-C3N4 | Hard (240-320 nm) | 40 | 50 | 0.010 |
| g-C3N4-acetate | Hard (240-320 nm) | 55 | 50 | 0.016 |
The enhanced photocatalytic activity of g-C3N4-acetate is attributed to its large-porous structure which allows for more efficient adsorption of dye molecules, making it a promising candidate for wastewater treatment. researchgate.net
Oxygen Reduction Reaction (ORR) Electrocatalysis
This compound plays a crucial role as a precursor in the synthesis of highly efficient electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. acs.orgnih.govjchemrev.com By combining melamine with a metal salt, such as cobalt acetate or iron acetate, and pyrolyzing the mixture, it is possible to create nitrogen-doped carbon nanostructures with embedded metal nanoparticles. acs.orgresearchgate.netresearching.cn These materials have shown exceptional ORR activity, in some cases surpassing that of the commercial platinum-on-carbon (Pt/C) catalyst. acs.orgnih.gov
In one study, a 3D melamine sponge-derived catalyst with cobalt nanoparticles embedded in N-doped carbon nanocages (Co-NCMS) was synthesized using a mixture of melamine and cobalt acetate. acs.orgnih.gov This catalyst demonstrated superior ORR activity in alkaline media, with a diffusion-limiting current density of 5.237 mA·cm⁻², which was higher than that of the Pt/C catalyst (4.99 mA·cm⁻²). acs.orgnih.gov The Co-NCMS catalyst also showed good ORR activity in acidic media, with an onset potential comparable to that of Pt/C. acs.org
The high nitrogen content of melamine is a key factor in the performance of these catalysts. electrochemsci.org During pyrolysis, the nitrogen atoms are incorporated into the carbon lattice, creating active sites that enhance the ORR activity. acs.orgresearchgate.net The use of this compound, formed in situ or used directly, facilitates the uniform distribution of the metal and nitrogen precursors, leading to a catalyst with a high density of active sites. acs.org
Table 2: ORR Performance of this compound-Derived Catalysts
| Catalyst | Medium | Onset Potential (V vs. RHE) | Diffusion-Limiting Current Density (mA·cm⁻²) | Tafel Slope (mV·dec⁻¹) |
|---|---|---|---|---|
| Co-NCMS | 0.1 M KOH | - | 5.237 | 67.7 |
| Pt/C | 0.1 M KOH | - | 4.99 | 64.4 |
| Co-NCMS | 0.5 M H₂SO₄ | ~0.75 | 2.86 | - |
| Pt/C | 0.5 M H₂SO₄ | 0.81 | - | - |
The synergistic interaction between the metal nanoparticles and the nitrogen-doped carbon support, a direct result of using precursors like melamine and cobalt acetate, is crucial for the high catalytic activity. acs.org
Catalyst Stability and Reusability Studies
The stability and reusability of catalysts are critical factors for their practical application. samipubco.comrsc.org Catalysts derived from melamine and its derivatives have demonstrated excellent stability and the ability to be reused multiple times without a significant loss of activity. samipubco.comrsc.orgscirp.orgfrontiersin.org
For instance, a magnetic nanocatalyst, CoFe₂O₄@SiO₂-CPTES-Melamine-Cu, was synthesized for the production of tetrahydrobenzo[b]pyran derivatives. samipubco.com This catalyst could be easily separated from the reaction mixture using an external magnet and was reused for six consecutive runs without a significant decrease in its catalytic activity. samipubco.com The thermal stability of such catalysts is also noteworthy. Thermogravimetric analysis (TGA) of a similar melamine-containing magnetic nanocatalyst, Fe₃O₄@C@TiO₂/melamine, showed that it was stable up to high temperatures, with significant decomposition of the organic components only occurring above 200°C. rsc.org
In the context of photocatalysis, g-C3N4-based materials derived from melamine are known for their photochemical stability. rsc.org Similarly, in electrocatalysis, the Co-NCMS catalyst derived from a melamine and cobalt acetate mixture exhibited higher cycle stability and better methanol tolerance compared to the commercial Pt/C catalyst in alkaline solution. acs.orgnih.gov This enhanced stability is attributed to the protective graphitic layers that encapsulate the active metal nanoparticles, preventing their oxidation and leaching. acs.org
The ability to recycle and reuse these catalysts not only makes the chemical processes more economical but also more environmentally friendly. samipubco.comrsc.org The robust nature of the catalysts synthesized using melamine and its derivatives is a significant advantage for their application in industrial processes. rsc.org
Table 3: Reusability of Melamine-Based Catalysts
| Catalyst | Reaction | Number of Cycles | Final Yield/Conversion |
|---|---|---|---|
| CoFe₂O₄@SiO₂-CPTES-Melamine-Cu | Synthesis of tetrahydrobenzo[b]pyran | 6 | Maintained high activity |
| Fe₃O₄@C@TiO₂/melamine | Knoevenagel condensation | 6 | No significant loss in efficiency |
| N-Cu/CuO/C | Reduction of Reactive Black 5 | 4 | >96% conversion |
| Melamine-ZnI₂ | CO₂ cycloaddition to propylene oxide | 4 | No obvious decrease in yield |
Supramolecular Architectures and Crystal Engineering with Melamine Acetate
Design and Synthesis of Melaminium Acetate (B1210297) Salts
The design of melaminium acetate salts is predicated on the acid-base reaction between melamine (B1676169), a weak base, and acetic acid. This reaction facilitates the transfer of a proton from the carboxylic acid to one of the triazine ring nitrogens of melamine, resulting in the formation of a melaminium cation and an acetate anion. This ionic pairing is the primary interaction driving the formation of the salt.
The synthesis is typically achieved through solution-based methods. A common approach involves reacting stoichiometric amounts of melamine and acetic acid in a suitable solvent, most often water. ugm.ac.idugm.ac.idresearchgate.net The process generally includes heating the mixture to facilitate the dissolution of melamine and the subsequent reaction. ugm.ac.id Upon cooling the resulting clear solution, the solubility of the newly formed melamine acetate decreases, leading to its crystallization out of the solution. ugm.ac.idresearchgate.net
One documented method involves charging a reactor with water, melamine, and acetic acid. ugm.ac.idresearchgate.net Heating this suspension to its boiling point (approximately 100°C) results in a clear, transparent solution, indicating that the melamine has dissolved and been converted to this compound. ugm.ac.id Subsequent cooling to room temperature allows for the formation of solid this compound crystals. ugm.ac.id Research has explored methods to enhance the efficiency of this process, as initial yields can be low due to the significant amount of this compound remaining dissolved in the mother liquor. ugm.ac.idugm.ac.idresearchgate.net Strategies to improve productivity include the successive addition of reactants to the saturation limit and the reuse of the mother liquor in subsequent batches, which significantly reduces water consumption. ugm.ac.idresearchgate.net
Table 1: Synthesis Parameters for this compound
| Parameter | Description | Reference |
|---|---|---|
| Reactants | Melamine, Acetic Acid | ugm.ac.idresearchgate.net |
| Solvent | Water | ugm.ac.idresearchgate.net |
| Reaction Temperature | Boiling point of the mixture (~100°C) | ugm.ac.id |
| Crystallization Method | Cooling crystallization | ugm.ac.id |
| Process Improvement | Successive addition of reactants to saturation; Reuse of mother liquor | ugm.ac.idresearchgate.net |
Elucidation of Intermolecular Interactions in Melaminium Acetate Crystal Packing
The crystal packing of melaminium acetate is dictated by a hierarchy of intermolecular interactions. numberanalytics.com While the primary force is the ionic attraction between the melaminium cation and the acetate anion, the specific arrangement of these ions into a stable, three-dimensional lattice is governed by a network of more directional noncovalent interactions, primarily hydrogen bonds. researchgate.netresearchgate.net The analysis of these interactions is crucial for understanding the resulting supramolecular architecture. researchgate.net
N—H···O and O—H···O Hydrogen Bonding Networks
The most significant directional forces in the crystal packing of melaminium acetate are the strong N—H···O and O—H···O hydrogen bonds. researchgate.netnih.gov The melaminium cation, with its amino groups (–NH₂) and the protonated ring nitrogen (N-H), serves as an excellent hydrogen bond donor. The acetate anion, with its carboxylate oxygen atoms (COO⁻), acts as a hydrogen bond acceptor.
In closely related structures like melaminium cyanoacetate (B8463686) monohydrate, the melaminium cation, the cyanoacetate anion, and the water molecule are intricately linked through N—H···O and O—H···O hydrogen bonds, which can generate distinct ring motifs. researchgate.netnih.gov The amino groups of the melaminium cation form N—H···O bonds with the carboxylate oxygens of the anion. researchgate.netiucr.org If a water molecule is present in the crystal lattice, it can act as both a hydrogen bond donor (via its O–H groups) and an acceptor (via its oxygen lone pair), further bridging cations and anions through O—H···O and N—H···O interactions. researchgate.netnih.gov These bonding patterns often lead to the formation of robust, self-assembled molecular networks. researchgate.net
Table 2: Common Hydrogen Bond Interactions in Melaminium Carboxylate Crystals
| Interaction Type | Donor | Acceptor | Role in Crystal Packing | Reference |
|---|---|---|---|---|
| N—H···O | Melaminium Amino Group (N-H) | Acetate Carboxylate Group (O) | Links cation to anion | researchgate.netiucr.org |
| N—H···O | Protonated Melaminium Ring (N-H) | Water Molecule (O) | Links cation to solvent molecule | researchgate.netiucr.org |
| O—H···O | Water Molecule (O-H) | Acetate Carboxylate Group (O) | Links solvent molecule to anion | researchgate.net |
Role of Noncovalent Interactions in Supramolecular Assembly
In many melaminium-based structures, the cations themselves interact via pairs of N—H···N hydrogen bonds, forming one-dimensional tapes or chains. researchgate.netresearchgate.netmdpi.com These tapes can then be cross-linked by the anions and any solvent molecules, creating a stable three-dimensional network. researchgate.netresearchgate.net This hierarchical assembly, from ionic pairs to tapes to 3D networks, is a hallmark of crystal engineering with melamine.
Crystal Growth and Morphology Control in this compound Systems
The growth of this compound crystals and the control of their final morphology are governed by the principles of crystallization. The process typically involves creating a supersaturated solution of this compound, from which crystals nucleate and grow. ugm.ac.id The morphology, which refers to the external shape and size of the crystals, is a direct manifestation of the internal crystal structure and is influenced by the growth conditions.
In the synthesis of this compound, crystal growth is commonly initiated by cooling a hot, saturated aqueous solution. ugm.ac.idresearchgate.net The rate of cooling can significantly impact the final crystal size; slow cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling tends to produce a larger number of smaller crystals. The final yield of solid crystals is dependent on the final temperature, as the solubility of this compound decreases at lower temperatures. ugm.ac.id
Environmental Chemistry and Degradation Pathways of Melamine Acetate
Atmospheric Degradation Pathways in Aqueous Phase
The atmospheric fate of melamine (B1676169), and by extension melamine acetate (B1210297), is an area of ongoing research. While melamine is a high-production-volume chemical, its pathways for removal from the atmosphere, particularly within cloud and fog water (the aqueous phase), are not fully elucidated.
Initial assessments suggest that abiotic degradation of melamine through phototransformation (breakdown by sunlight) in both air and water is likely a slow and negligible process. This indicates that direct photolysis is not a significant removal mechanism.
The primary route for the atmospheric degradation of many organic compounds in the aqueous phase involves reactions with photochemically generated oxidants, such as the hydroxyl radical (•OH). Research has been initiated to explore the reactivity, reaction pathways, and kinetics related to the atmospheric degradation of melamine in the aqueous phase to better understand its persistence and potential for long-range transport. The degradation of melamine's s-triazine ring structure under these conditions is a key focus of such studies.
Biological Degradation and Biotransformation Studies
The biological breakdown of melamine acetate is a two-part process, considering the melamine and acetate components separately. Acetate is a common and readily biodegradable carbon source for a wide range of microorganisms, which metabolize it via pathways such as the Acetyl-CoA synthetase (Acs) or the phosphotransacetylase-acetate kinase (Pta-AckA) pathways.
In contrast, the melamine component is significantly more resistant to biodegradation.
Key Research Findings on Melamine Biodegradation:
Recalcitrance: Melamine is generally considered not readily biodegradable and can be toxic to bacteria in conventional activated sludge systems. Standard screening tests for ready biodegradability show little to no degradation.
Specialized Microbial Degradation: Despite its general persistence, specific microbial strains and consortia have been identified that can degrade melamine. For instance, Klebsiella terragena has been shown to directly convert melamine to its metabolite, cyanuric acid. Other bacteria like Nocardioides sp. and consortia from industrial sludge can also mineralize melamine, sometimes requiring an additional carbon source.
Cometabolism and Acclimation: The presence of a readily biodegradable substrate, such as acetate, can influence melamine degradation. In a membrane bioreactor (MBR) study, acclimated sludge demonstrated significantly higher melamine removal efficiency after the primary substrate (acetate) was depleted. This suggests a cometabolic process or the selection for specialized microbes.
Degradation Pathway: The primary biotransformation pathway for melamine involves a stepwise hydrolytic deamination, where the amino groups are sequentially replaced with hydroxyl groups. This process forms the following key intermediates:
Ammeline (diamino-hydroxy-triazine)
Ammelide (monoamino-dihydroxy-triazine)
Cyanuric Acid (trihydroxy-triazine)
Anaerobic Degradation: Melamine can also be biodegraded under anaerobic conditions. However, this process is sensitive to environmental conditions and can be completely inhibited by the presence of nitrate (B79036) ions.
| Study Type | Conditions | Key Findings | Reference |
|---|---|---|---|
| Membrane Bioreactor (MBR) | High activated sludge concentration (~8.5 g TSS/L), long-term exposure (100 days) | Average removal efficiency of 20 ± 11%. Acclimated sludge showed higher removal (33-41%) after acetate depletion. | |
| Inherent Biodegradability Test (OECD TG 302) | Activated sludge | <20% degradation, indicating melamine is not inherently biodegradable. | |
| Bacterial Consortium | Isolated from industrial sludge | Complete degradation of melamine, sometimes enhanced by an external carbon source. | |
| Anaerobic Digestion | Anaerobic sludge | Biodegradation is possible but is inhibited by the presence of nitrate. | |
| Gut Microbiota Study | In-vitro culture | Klebsiella terrigena directly metabolizes melamine to cyanuric acid. |
Persistence and Mobility in Aquatic Systems
The properties of melamine dictate that this compound will be both persistent and mobile in aquatic environments.
Persistence: Melamine is considered very persistent in aquatic systems. Abiotic degradation via hydrolysis under typical environmental conditions is negligible. Simulation studies using surface water have shown no significant degradation of melamine over a 60-day period, leading to a degradation half-life (DT50) well over the 60-day threshold for being classified as very persistent.
Mobility: Melamine is highly mobile in water. This high mobility is a function of its high water solubility and low tendency to sorb to soil or sediment particles. Mobility is often assessed using the organic carbon-water (B12546825) partition coefficient (log Koc); substances with low log Koc values are more mobile. Melamine's chemical structure and properties result in a low log Koc, indicating a high potential for it to travel with water flow through soil and into groundwater. Its low n-octanol/water partition coefficient (Log Pow = -1.14) also signifies a low potential for bioaccumulation in organisms.
The combination of high persistence and high mobility raises concerns about the potential for widespread contamination of water resources, including drinking water sources. Indeed, melamine has been detected at low concentrations (ng/L to µg/L) in various water bodies, including rivers, tap water, and groundwater.
| Parameter | Value/Observation | Implication | Reference |
|---|---|---|---|
| Aquatic Biodegradation | Not readily biodegradable; DT50 > 60 days in surface water simulation. | Persistent (P) / Very Persistent (vP). | |
| Log Pow (n-octanol/water) | -1.14 | Low bioaccumulation potential. | |
| Mobility Classification | Highly mobile. | Potential for long-range transport in water and groundwater contamination. | |
| Abiotic Degradation (Hydrolysis/Photolysis) | Negligible under environmental conditions. | Contributes to overall persistence. |
Advanced Analytical Methodologies for Environmental Monitoring (Focusing on chemical transformations)
To effectively monitor this compound and its transformation products in environmental matrices, highly sensitive and specific analytical methods are required. The focus of advanced methodologies is often the simultaneous detection and quantification of melamine and its primary degradation products: ammeline, ammelide, and cyanuric acid.
Commonly Employed Analytical Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of melamine and its analogues in complex matrices like water, soil, and food products. LC-MS/MS offers excellent sensitivity (detection at parts-per-billion or even parts-per-trillion levels) and specificity, allowing for confident identification and quantification. Isotope dilution, using commercially available stable isotope-labeled internal standards (e.g., 13C3,15N3-melamine), is frequently employed to correct for matrix effects and improve accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is another powerful technique used for analysis. It requires a derivatization step to make the polar analytes (melamine and its products) volatile enough for gas chromatography. GC-MS/MS can also provide high sensitivity and specificity and allows for the simultaneous detection of melamine and its degradation products in a single run.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): While less sensitive than mass spectrometry-based methods, HPLC-DAD can be a cost-effective alternative for screening samples with higher expected concentrations of melamine.
Other Techniques: Other methods such as enzyme-linked immunosorbent assay (ELISA), capillary electrophoresis (CE), and surface-enhanced Raman scattering (SERS) have also been developed for rapid screening purposes.
Q & A
Q. What are the optimal synthesis conditions for melamine acetate, and how do water management strategies impact yield?
this compound synthesis involves reacting melamine with acetic acid under controlled conditions. Key factors include:
- Temperature control : Lower temperatures reduce solubility, promoting crystallization .
- Water management : Water evaporation during synthesis reduces solvent volume, increasing crystal formation but complicates formaldehyde/acetate replenishment. Iterative reactant addition compensates for water loss, improving yield from 117 g (expected) to 126 g (actual) .
- Filtration efficiency : Vacuum filtration at room temperature is critical, but prolonged exposure to air during slow filtration (1 hour vs. 10 minutes) risks moisture loss and product degradation .
Q. How does this compound solubility influence its utility as a UF resin additive?
this compound’s solubility in water and organic acids (e.g., acetic acid) is superior to inorganic salts (e.g., melamine phosphate), making it effective for resin modification. However, its limited solubility necessitates additives like DMF in alkaline conditions . Acetic acid’s pKa (4.76) balances salt stability and decomposition efficiency during hot-press curing, releasing acid catalysts to harden resins .
Q. What spectroscopic methods validate this compound purity and structural integrity?
- ATR-FTIR : Confirms C=O (1720–1730 cm⁻¹), C-H (1250–1450 cm⁻¹), and C-O (1050–1200 cm⁻¹) bonds absent in pure melamine. The fingerprint region (800–500 cm⁻¹) distinguishes this compound from melamine .
- TGA : Decomposition onset at 70.43°C correlates with ammonia release, confirming thermal stability up to 75°C. Water content (<0.35%) is negligible for mass balance calculations .
Advanced Research Questions
Q. How can batch productivity be enhanced while minimizing resource consumption?
- Iterative reactant addition : Incremental melamine and acetic acid dosing at solubility limits increases yield from 25 g to 130 g/batch (2.3% to 11% productivity) .
- Mother liquor reuse : Recovers 39 g dissolved this compound and reduces freshwater use by 92% (1000 g to 80 g/batch), eliminating energy-intensive solvent recovery .
- Low-temperature drying : Reduces decomposition (0.37% loss at 75°C) and energy demand while maintaining product integrity .
Q. What mechanisms explain this compound’s role in improving UF resin performance?
- Co-polymerization : Hydroxymethyl melamine forms block copolymers with UF resins, enhancing crosslinking. However, competitive condensation with urea limits random copolymer formation, reducing mechanical strength .
- Formaldehyde scavenging : Melamine binds residual formaldehyde, lowering emissions in particleboards .
- Buffering effects : Acetate buffers slow pH drop during curing, prolonging gel time and requiring optimized hot-press conditions to mitigate energy penalties .
Q. How do contradictions in water loss data inform experimental design?
- Yield vs. filtration trade-offs : Water evaporation increases crystal yield but complicates filtration (e.g., 150 g wet crystals vs. 34 g in original process). Solutions include:
- Mass balance adjustments : Accounting for 37 g water loss during reactant replenishment improves yield predictions .
Q. What strategies address this compound’s instability in UF resin formulations?
- Early-stage addition : Introducing this compound during initial resin synthesis improves storage stability by reducing unreacted melamine content .
- Intermediate stabilization : Pre-forming melamine-acetic acid complexes (e.g., via Pizzi’s method) enhances solubility and reactivity .
- pH optimization : Maintaining mildly acidic conditions prevents premature decomposition and viscosity spikes .
Methodological Considerations
- Experimental design : Use fractional factorial designs to optimize reactant ratios, temperature, and filtration methods .
- Data validation : Cross-reference FTIR, TGA, and HPLC to confirm product consistency and decomposition thresholds .
- Contradiction analysis : Employ statistical tools (e.g., ANOVA) to resolve discrepancies between theoretical and empirical yields caused by water loss or filtration inefficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
